2-Dibenzothiophenebutanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-dibenzothiophen-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c17-16(18)7-3-4-11-8-9-15-13(10-11)12-5-1-2-6-14(12)19-15/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLTRCPMNZQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305822 | |
| Record name | 2-Dibenzothiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91034-92-3 | |
| Record name | 2-Dibenzothiophenebutanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Dibenzothiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DIBENZOTHIOPHENEBUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Dibenzothiophenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dibenzothiophenebutanoic acid, also known by its IUPAC name 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, is a heterocyclic compound featuring a dibenzothiophene core functionalized with a butanoic acid side chain. This molecule has garnered interest in various scientific fields due to its unique structural and photophysical properties. Its rigid, planar dibenzothiophene moiety provides a platform for diverse chemical modifications, while the carboxylic acid group offers a handle for conjugation and influences its solubility and biological interactions. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 91034-92-3 | N/A |
| Molecular Formula | C₁₆H₁₄O₂S | N/A |
| Molecular Weight | 270.34 g/mol | N/A |
| IUPAC Name | 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid | N/A |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCCC(=O)O | N/A |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and n-propanol.[1] Limited solubility in water is expected due to the large hydrophobic dibenzothiophene core. |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) are observed at approximately 8.15-7.40 (m, 7H, aromatic protons), 2.80 (t, 2H, CH₂ adjacent to the aromatic ring), 2.45 (t, 2H, CH₂ adjacent to the carboxyl group), and 2.10 (quintet, 2H, central CH₂). |
| ¹³C NMR (CDCl₃) | Key resonances appear around δ 179.0 (COOH), with a series of signals in the aromatic region (δ 140-120), and aliphatic signals at approximately δ 34.0, 33.5, and 26.5. |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is observed at m/z 271.0790. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and aliphatic C-H stretches (~2950-2850 cm⁻¹).[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.[3]
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through a robust two-step process involving a Friedel-Crafts acylation followed by a ketone reduction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthesis Pathway Overview
The synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid commences with the electrophilic acylation of dibenzo[b,d]thiophene with succinic anhydride. This reaction, catalyzed by a Lewis acid such as aluminum chloride, selectively introduces a 4-oxobutanoic acid chain at the electron-rich 2-position of the dibenzothiophene core. The resulting intermediate, 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid, is then subjected to a reduction reaction to convert the ketone functionality into a methylene group, yielding the final product. Two primary methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction.
Caption: Overall synthesis pathway for 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid.
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid
This procedure details the acylation of dibenzo[b,d]thiophene with succinic anhydride to yield the keto acid intermediate.
Experimental Workflow:
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Detailed Methodology:
A mixture of dibenzo[b,d]thiophene and succinic anhydride is dissolved in a suitable solvent system, typically a mixture of dichloroethane and nitrobenzene. The solution is cooled in an ice bath, and aluminum chloride is added portion-wise with stirring. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization.
Quantitative Data:
| Parameter | Value |
| Reagents | |
| Dibenzo[b,d]thiophene | 1.0 eq |
| Succinic Anhydride | 1.1 - 1.5 eq |
| Aluminum Chloride | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Dichloroethane/Nitrobenzene |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Yield | |
| Crude Yield | Variable |
| Purified Yield | 60 - 80% |
Step 2: Reduction of the Carbonyl Group - Synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid
Two effective methods for the reduction of the keto acid intermediate are presented below. The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's sensitivity to acidic or basic conditions, respectively.[1][2]
The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is a classic method for the deoxygenation of ketones formed from Friedel-Crafts acylation.[3]
Experimental Workflow:
Caption: Experimental workflow for the Clemmensen reduction.
Detailed Methodology:
Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride. The keto acid is then added to a mixture of the zinc amalgam, water, toluene, and concentrated hydrochloric acid. The mixture is heated to reflux, and additional portions of concentrated hydrochloric acid are added at regular intervals during the reflux period. After several hours, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene, and the combined organic extracts are washed, dried, and concentrated. The final product is purified by recrystallization.
Quantitative Data:
| Parameter | Value |
| Reagents | |
| 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid | 1.0 eq |
| Zinc Amalgam | Excess |
| Concentrated Hydrochloric Acid | Excess |
| Reaction Conditions | |
| Solvent | Toluene/Water |
| Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
| Yield | |
| Purified Yield | 70 - 90% |
The Wolff-Kishner reduction is a suitable alternative for substrates that are sensitive to strong acids.[4] It involves the formation of a hydrazone intermediate, which is then decomposed under basic conditions at elevated temperatures.[2]
Experimental Workflow:
Caption: Experimental workflow for the Wolff-Kishner reduction.
Detailed Methodology:
The keto acid, hydrazine hydrate, and a high-boiling solvent such as diethylene glycol are mixed. A strong base, typically potassium hydroxide, is added, and the mixture is heated to reflux to form the hydrazone, during which water is removed. The temperature is then raised to facilitate the decomposition of the hydrazone. After the reaction is complete, the mixture is cooled, diluted with water, and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization affords the pure product.
Quantitative Data:
| Parameter | Value |
| Reagents | |
| 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid | 1.0 eq |
| Hydrazine Hydrate | 2.0 - 4.0 eq |
| Potassium Hydroxide | 3.0 - 5.0 eq |
| Reaction Conditions | |
| Solvent | Diethylene Glycol |
| Temperature | 180 - 220 °C |
| Reaction Time | 3 - 6 hours |
| Yield | |
| Purified Yield | 75 - 95% |
Characterization Data
Comprehensive characterization of the intermediate and final product is crucial for confirming their identity and purity. The following are expected spectroscopic data.
4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid (Intermediate)
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¹H NMR: Signals corresponding to the aromatic protons of the dibenzothiophene ring system, and two methylene groups of the butanoic acid chain. The chemical shifts will be influenced by the electron-withdrawing ketone and carboxylic acid groups.
-
¹³C NMR: Resonances for the aromatic carbons, the ketone carbonyl carbon, the carboxylic acid carbonyl carbon, and the two methylene carbons.
-
IR (cm⁻¹): Characteristic absorption bands for the aromatic C-H stretching, a strong C=O stretching for the ketone, a broad O-H stretching and a C=O stretching for the carboxylic acid.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
4-(dibenzo[b,d]thiophen-2-yl)butanoic acid (Final Product)
-
¹H NMR: The disappearance of the downfield signal for the benzylic protons adjacent to the ketone and the appearance of a new methylene signal at a more upfield region. The aromatic proton signals will also experience a slight shift.
-
¹³C NMR: The disappearance of the ketone carbonyl signal and the appearance of a new methylene carbon signal.
-
IR (cm⁻¹): The absence of the ketone C=O stretching band. The characteristic bands for the carboxylic acid group and the aromatic ring will remain.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the reduced product.
This technical guide provides a detailed and actionable framework for the synthesis of 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid. Researchers are advised to consult original literature for specific experimental details and to perform all reactions under appropriate safety precautions.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Dibenzothiophenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Dibenzothiophenebutanoic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in a structured format, outlines detailed experimental protocols, and includes a mandatory visualization of the synthesis workflow.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂S | [1] |
| Molecular Weight | 278.34 g/mol | [1] |
| Melting Point | 135-137 °C (decomposes) | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO); Insoluble in Water | [1] |
| pKa (Predicted) | ~4-5 | The pKa of butanoic acid is ~4.8. The dibenzothiophene group, being weakly electron-withdrawing, is expected to have a minor acid-strengthening effect, likely resulting in a pKa value slightly lower than that of butanoic acid. Experimental determination is recommended for a precise value. |
| LogP (Calculated) | 3.8 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1]
Step 1: Friedel-Crafts Acylation of Dibenzothiophene
-
Reactants and Catalyst: Dibenzothiophene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1]
-
Solvent and Atmosphere: The reaction is carried out in a 2:1 mixture of dichloroethane (DCE) and nitrobenzene under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux at a temperature of 110–120°C for approximately 40 hours.[1]
-
Product: This step yields 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid.[1]
Step 2: Reduction of the Ketone Intermediate
-
Reducing Agent: The ketone intermediate from Step 1 is reduced using a zinc amalgam (Zn/Hg) in acidic conditions.[1]
-
Product: This reduction yields the final product, 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, which is the IUPAC name for this compound.[1]
-
Purification and Yield: The final product is purified via recrystallization from a solvent mixture such as ethyl acetate/chloroform, with a typical yield of around 50%.[1]
Determination of Melting Point
A standard method for determining the melting point of a crystalline organic compound involves the use of a capillary tube and a melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a heating block or an oil bath of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating Rate: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively as follows:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant amount of solid remains, it is considered insoluble or sparingly soluble. For quantitative solubility, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, often by UV-Vis spectroscopy or HPLC.
Mandatory Visualization
As no specific signaling pathways for this compound have been identified in the literature, a logical workflow diagram for its synthesis is provided below.
Concluding Remarks
This technical guide provides essential physicochemical data and experimental protocols for this compound. While experimental values for pKa and boiling point are not currently available in the literature, the provided information on its synthesis, melting point, solubility, and calculated LogP offers a solid foundation for researchers. The lipophilic nature of this compound, coupled with the fluorescence of the dibenzothiophene core, suggests potential applications as a fluorescent probe in biological systems.[1] Further research is warranted to experimentally determine all of its physicochemical properties and to explore its potential biological activities and mechanisms of action.
References
2-Dibenzothiophenebutanoic acid solubility in common lab solvents
An In-depth Technical Guide to the Solubility of 2-Dibenzothiophenebutanoic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various research and development pipelines. Due to the limited availability of precise quantitative solubility data for this specific molecule, this document focuses on presenting the existing qualitative data, offering context through the solubility of its parent compound, dibenzothiophene, and providing detailed experimental protocols for researchers to determine its solubility characteristics in their own laboratories.
Introduction to this compound
This compound, with the molecular formula C₁₆H₁₄O₂S, is a derivative of dibenzothiophene, a tricyclic heterocyclic compound. The addition of a butanoic acid side chain significantly influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Solubility impacts formulation, bioavailability, and the design of in vitro assays.
Solubility Profile
Qualitative Solubility of this compound
Qualitative data indicates that this compound exhibits solubility in several common organic solvents, while being insoluble in aqueous solutions. This profile is consistent with its lipophilic dibenzothiophene core combined with a polar carboxylic acid group.
Table 1: Qualitative Solubility of this compound
| Solvent | Common Abbreviation | Solubility |
| Dichloromethane | DCM | Soluble[1] |
| Tetrahydrofuran | THF | Soluble[1] |
| Dimethyl sulfoxide | DMSO | Soluble[1] |
| Ethanol | EtOH | Implied Soluble* |
| Water | H₂O | Insoluble[1] |
*Note: A fluorescence quantum yield has been measured in ethanol, which implies at least a degree of solubility in this solvent[1].
Quantitative Solubility of Dibenzothiophene (Parent Compound)
To provide a contextual framework, the following table summarizes quantitative solubility data for the parent compound, dibenzothiophene (C₁₂H₈S). These values can offer an indication of the solubility behavior of the core heterocyclic system in the absence of the butanoic acid side chain.
Table 2: Quantitative Solubility of Dibenzothiophene in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mM) |
| Dimethyl sulfoxide (DMSO) | Room Temp. | 37 | 200.8[2] |
| Ethanol (EtOH) | Room Temp. | 1 | 5.4 |
| Water | 25 | 0.00147 | 0.008 |
| Chloroform | N/A | Soluble | N/A |
| Methanol | N/A | Soluble | N/A |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following protocols outline standard methodologies for both thermodynamic and kinetic solubility assessment.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Calibration Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected solubility range.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved. A common starting point is to add 2-5 mg of the compound to 1 mL of solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
-
Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a syringe filter to remove any remaining microparticulates.
-
Quantification: Analyze the filtered supernatant using a validated HPLC or LC-MS method. The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
Kinetic Solubility (High-Throughput Method)
Kinetic solubility is a measure of how readily a compound, dissolved in a high-concentration organic stock solution (typically DMSO), precipitates when diluted into an aqueous buffer. It is often used in early-stage drug discovery for rapid screening.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
A high-concentration stock solution of this compound in DMSO (e.g., 20 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates (UV-transparent if using a spectrophotometric method)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Plate reader capable of detecting turbidity (nephelometry) or a spectrophotometer
Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Using an automated liquid handler, add a small volume of the DMSO stock solution of this compound to the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound in a drug development context.
Caption: Workflow for solubility assessment in drug discovery.
This guide provides researchers with the currently available solubility information for this compound and equips them with the necessary protocols to conduct further, more detailed quantitative analysis. Understanding the solubility of this compound is a crucial step in advancing its potential applications in scientific research and development.
References
An In-depth Technical Guide to the Intrinsic Fluorescence of Dibenzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intrinsic fluorescence properties of dibenzothiophene (DBT) and its derivatives. Dibenzothiophenes are a class of heterocyclic aromatic compounds that have garnered significant interest due to their unique photophysical properties and potential applications in various scientific fields, including materials science and drug discovery. Their inherent fluorescence provides a powerful tool for probing molecular interactions and developing novel analytical methods.
Core Photophysical Properties
Dibenzothiophene and its derivatives typically exhibit fluorescence in the ultraviolet to blue region of the electromagnetic spectrum. The parent DBT molecule has an excitation peak at approximately 315 nm and an emission peak also around 315 nm.[1][2] However, the precise photophysical characteristics are highly dependent on the molecular structure, including the nature and position of substituents, as well as the surrounding solvent environment.
The fluorescence of these compounds arises from the transition of electrons from an excited singlet state (S₁) to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. For many DBT derivatives, the quantum yields can be quite low, often in the range of 1.2% to 1.6%, with a significant portion of the excited state population undergoing intersystem crossing to the triplet state.[3]
Factors Influencing Fluorescence
Several key factors can significantly modulate the intrinsic fluorescence of dibenzothiophene compounds:
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the dibenzothiophene core can dramatically alter the fluorescence properties.[4] Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, generally enhance fluorescence intensity.[5] Conversely, electron-withdrawing groups, like nitro (-NO₂) and carboxyl (-COOH) groups, tend to reduce or even quench fluorescence.[5] These substituent effects can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra.[4]
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the fluorescence emission spectra.[6] For some DBT derivatives, an increase in solvent polarity can lead to a red-shift in the emission maximum, indicative of intramolecular charge transfer (ICT) character.[7]
-
Structural Rigidity: Molecules with more rigid structures tend to exhibit stronger fluorescence.[5] Rigidity reduces non-radiative decay pathways, such as vibrational relaxation, thereby increasing the fluorescence quantum yield.
-
Temperature and Viscosity: An increase in temperature generally leads to a decrease in fluorescence intensity due to an increased frequency of collisions and other deactivating processes.[5] Conversely, increasing the viscosity of the medium can enhance fluorescence by restricting molecular motion.[5]
-
Quenching: Fluorescence quenching is any process that decreases the fluorescence intensity. This can occur through various mechanisms, including collisional quenching by substances like molecular oxygen, and the formation of non-fluorescent complexes.[8]
Quantitative Photophysical Data
The following tables summarize key quantitative data for dibenzothiophene and some of its derivatives, providing a comparative overview of their fluorescence properties.
Table 1: Photophysical Properties of Dibenzothiophene and Methylated Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | ΦF (%) | τF (ps) |
| Dibenzothiophene (DBT) | Acetonitrile | 255, 264, 274, 285, 302 | - | 1.2 - 1.6 | 4 - 13 |
| 4-Methyldibenzothiophene (4MDBT) | Acetonitrile | - | - | 1.2 - 1.6 | 4 - 13 |
| 4,6-Dimethyldibenzothiophene (46DMDBT) | Acetonitrile | - | - | 1.2 - 1.6 | 4 - 13 |
| Dibenzothiophene (DBT) | Cyclohexane | - | - | 1.2 - 1.6 | 4 - 13 |
| 4-Methyldibenzothiophene (4MDBT) | Cyclohexane | - | - | 1.2 - 1.6 | 4 - 13 |
| 4,6-Dimethyldibenzothiophene (46DMDBT) | Cyclohexane | - | - | 1.2 - 1.6 | 4 - 13 |
Data extracted from ChemRxiv.[3]
Table 2: Photophysical Properties of 2,8-Diaryl-Dibenzothiophene Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | ΦF |
| 2,8-diphenyl-dibenzothiophene | - | 325 | 375 | 0.85 |
| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | - | 330 | 387 | 0.70 |
| 2,8-bis(4-cyanophenyl)-dibenzothiophene | - | 330 | 385 | 0.82 |
| 2,8-bis(4-nitrophenyl)-dibenzothiophene | - | 345 | 425 | 0.02 |
Data extracted from a study on 2,8-diaryl-dibenzothiophene derivatives.[4]
Experimental Protocols
Accurate characterization of the intrinsic fluorescence of dibenzothiophene compounds requires precise experimental methodologies. Below are detailed protocols for key fluorescence measurements.
Steady-State Fluorescence Spectroscopy
This technique provides information about the excitation and emission spectra of a fluorescent molecule.
Objective: To determine the excitation and emission wavelengths of a dibenzothiophene compound.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent of spectroscopic grade (e.g., cyclohexane, acetonitrile)
-
Dibenzothiophene compound of interest
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dibenzothiophene compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum expected emission. If unknown, a preliminary scan can be performed.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).
-
The resulting spectrum will show the wavelengths at which the molecule absorbs light to produce fluorescence.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 300-500 nm).
-
The resulting spectrum will show the wavelengths at which the molecule emits light.
-
-
Data Analysis: Identify the peak wavelengths for both the excitation and emission spectra.
Fluorescence Quantum Yield Measurement (Relative Method)
The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Objective: To determine the fluorescence quantum yield of a dibenzothiophene compound relative to a standard.
Materials:
-
Spectrofluorometer with a sample holder for cuvettes.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Dibenzothiophene compound (sample).
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, L-tryptophan).[3]
-
Solvent of spectroscopic grade.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard and the sample in the same solvent if possible.
-
Prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to be the same as that used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots (Gradient) is used in the quantum yield calculation.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Gradientsample / Gradientstandard) * (nsample² / nstandard²) where Φ is the quantum yield and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.
Objective: To determine the fluorescence lifetime of a dibenzothiophene compound.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode), and timing electronics.
-
Dibenzothiophene sample solution.
-
Scattering solution for instrument response function (IRF) measurement (e.g., ludox in water).
Procedure:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Select an appropriate pulsed light source with a wavelength that excites the sample.
-
-
IRF Measurement:
-
Measure the instrument response function by recording the signal from a scattering solution. This accounts for the temporal spread of the instrument itself.
-
-
Sample Measurement:
-
Replace the scattering solution with the dibenzothiophene sample solution.
-
Acquire the fluorescence decay data over a sufficient time range to capture the entire decay profile.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF.
-
Fit the resulting decay curve to an exponential function (or multiple exponentials if the decay is complex) to extract the fluorescence lifetime(s).
-
Visualizing Workflows and Relationships
Understanding the experimental and logical workflows is crucial for systematic research. The following diagrams, created using the DOT language, illustrate key processes in the study of dibenzothiophene fluorescence.
Applications in Drug Development
The intrinsic fluorescence of dibenzothiophene compounds makes them valuable tools in drug development and biomedical research. Their sensitivity to the local environment can be exploited to design fluorescent probes for sensing specific biomolecules or changes in cellular conditions. For instance, dibenzothiophene-based fluorescent probes have been developed for detecting polarity changes within cells and for the detection of specific analytes like cyanide.[9]
Furthermore, the rigid structure and favorable photophysical properties of some dibenzothiophene derivatives make them suitable scaffolds for the development of fluorescent labels and dyes for bioimaging. Dibenzothiophene S,S-dioxide derivatives have been explored as fluorescent stains for plasma membranes.[10] In high-throughput screening (HTS) campaigns, the intrinsic fluorescence of a compound or its ability to modulate the fluorescence of a biological system can be used to rapidly identify potential drug candidates.
Conclusion
Dibenzothiophene and its derivatives represent a versatile class of compounds with tunable intrinsic fluorescence properties. A thorough understanding of the factors that govern their fluorescence, coupled with precise experimental characterization, is essential for harnessing their full potential. This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore and utilize the fascinating world of dibenzothiophene fluorescence in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 3. dbc.wroc.pl [dbc.wroc.pl]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 9. researchgate.net [researchgate.net]
- 10. A set-up for precise steady-state fluorescence measurements - Lower Silesian Digital Library [dbc.wroc.pl]
Uncharted Territory: The Potential Biological Activity of 2-Dibenzothiophenebutanoic Acid Remains Largely Unexplored
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Dibenzothiophenebutanoic acid. To date, no specific studies detailing its pharmacological effects, mechanism of action, or quantitative biological data have been published. This lack of information prevents a detailed technical analysis as requested, including the generation of quantitative data tables, experimental protocols, and signaling pathway diagrams.
While direct data on this compound is absent, a broader examination of the activities of related dibenzothiophene and benzothiophene derivatives can offer some speculative insights into its potential biological relevance. It is crucial to emphasize, however, that the activity of these related compounds is not directly transferable and may not be indicative of the properties of this compound.
General Biological Activities of Dibenzothiophene and Benzothiophene Scaffolds
The core structure of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon, and the related benzothiophene scaffold have been investigated for a variety of biological activities. These studies provide a foundational context for the types of biological effects that molecules containing these ring systems might exhibit.
Derivatives of the structurally related benzothiophene have shown a wide range of pharmacological activities. For instance, certain benzothiophene carboxylic acid derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents[1][2][3][4]. Specifically, some have been synthesized and evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus[2][3]. Additionally, other derivatives have been investigated for their thrombin inhibitory activity, suggesting a potential role in anticoagulant therapies[5][6].
The broader class of polycyclic aromatic hydrocarbons (PAHs) , to which dibenzothiophene belongs, is generally studied for its toxicological and carcinogenic properties[7][8][9][10][11]. The biological effects of PAHs are often associated with their metabolic activation to reactive intermediates that can interact with cellular macromolecules[7]. However, specific derivatives can be designed to have therapeutic effects.
The Butanoic Acid Moiety
The presence of a butanoic acid side chain introduces a carboxylic acid functional group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Carboxylic acids can participate in hydrogen bonding and ionic interactions, potentially enabling the compound to interact with biological targets such as enzymes and receptors.
Future Directions and Conclusion
The absence of data on the biological activity of this compound represents a clear knowledge gap. Future research would be necessary to elucidate any potential therapeutic or toxicological properties of this compound. Such studies would likely involve:
-
In vitro screening: Testing the compound against a panel of biological targets, such as enzymes and receptors, to identify any potential interactions.
-
Cell-based assays: Evaluating the effects of the compound on various cellular processes, including proliferation, inflammation, and metabolism.
-
Mechanism of action studies: If any activity is identified, further experiments would be needed to determine the underlying molecular mechanisms.
Due to the lack of specific biological data for this compound, the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be generated.
References
- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 3. Enhancing activity by imposing conformational restriction in the C-4" side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of polycyclic aromatic hydrocarbons on transactivation of AP-1 and NF-kappaB in mouse epidermal cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ability of polycyclic aromatic hydrocarbons to alter physiological factors underlying drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Environmental Polycyclic Aromatic Hydrocarbons Exposure and Pro-Inflammatory Activity on Type 2 Diabetes Mellitus in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 2-Dibenzothiophenebutanoic Acid
CAS Number: 91034-92-3
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Dibenzothiophenebutanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide provides foundational information and outlines general methodologies and potential areas of investigation based on related chemical structures.
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 91034-92-3 | [1] |
| Molecular Formula | C₁₆H₁₄O₂S | [1] |
| Molecular Weight | 270.35 g/mol | [1] |
| IUPAC Name | 4-(dibenzothiophen-2-yl)butanoic acid | N/A |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)CCCC(=O)O | N/A |
| Physical Description | Solid (predicted) | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |
Potential Biological Significance
-
Antimicrobial and Antifungal Activity: The sulfur-containing heterocyclic ring system is a common feature in various antimicrobial agents.
-
Enzyme Inhibition: The planar, aromatic structure of dibenzothiophene could facilitate binding to the active sites of various enzymes.
-
Receptor Agonism/Antagonism: The rigid structure can be a basis for designing ligands for various cellular receptors.
Given the structural similarity to other biologically active butanoic acid derivatives, this compound could potentially interact with pathways regulated by short-chain fatty acids (SCFAs). However, this remains speculative without direct experimental evidence.
Proposed Experimental Protocols
The following are generalized experimental protocols that could be adapted to investigate the biological activity of this compound.
Synthesis of this compound
A potential synthetic route could involve a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, followed by a reduction of the resulting keto acid.
Workflow for a Potential Synthesis:
References
Physicochemical Properties of 2-Dibenzothiophenebutanoic Acid
This document provides the fundamental molecular characteristics of 2-Dibenzothiophenebutanoic acid, a compound of interest in chemical and pharmaceutical research. The following data summarizes its molecular formula and weight.
Core Molecular Data
For researchers and professionals in drug development, precise molecular information is critical. The table below outlines the key identifiers for this compound.
| Property | Value |
| Molecular Formula | C16H14O2S[1][2] |
| Molecular Weight | 270.3 g/mol [1] |
| Monoisotopic Mass | 270.07144 Da[2] |
The chemical structure of this compound consists of a dibenzothiophene core to which a butanoic acid side chain is attached. This structure gives rise to its specific molecular weight and formula. The IUPAC name for this compound is 4-(dibenzothiophen-2-yl)butanoic acid[1][2].
References
An In-depth Technical Guide to the Core Research Applications of 2-Dibenzothiophenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dibenzothiophenebutanoic acid, a derivative of the heterocyclic compound dibenzothiophene, is a molecule of growing interest in various scientific and industrial research fields. Its unique structural features, combining a rigid, planar dibenzothiophene core with a flexible butanoic acid side chain, impart a range of useful physicochemical properties. This guide provides a comprehensive overview of the key research applications of this compound, offering detailed experimental methodologies and insights for its utilization in the laboratory and in drug development processes.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in various research contexts.
| Property | Value | Reference |
| IUPAC Name | 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid | N/A |
| Molecular Formula | C₁₆H₁₄O₂S | N/A |
| Molecular Weight | 270.35 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols and insoluble in water. | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Dibenzothiophene with Succinic Anhydride
This reaction acylates the dibenzothiophene core to introduce the keto-acid side chain.
-
Materials:
-
Dibenzothiophene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
5% Hydrochloric acid (aq)
-
Sodium bicarbonate solution (aq)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and stirring bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve dibenzothiophene (1 equivalent) in a mixture of nitrobenzene and dichloromethane.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 equivalents) in portions while stirring.
-
Once the addition is complete, add succinic anhydride (1.1 equivalents) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 5% HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Clemmensen Reduction of 4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid
This step reduces the ketone to a methylene group, yielding the final product.
-
Materials:
-
4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Round-bottom flask with reflux condenser and stirring bar
-
Heating mantle
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% solution of mercuric chloride (HgCl₂) for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-oxo-4-(dibenzo[b,d]thiophen-2-yl)butanoic acid to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional concentrated HCl may be added periodically during the reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.
-
Synthesis workflow for this compound.
Key Research Applications
Fluorescent Probes for Cellular Imaging
The lipophilic dibenzothiophene core allows this compound and its derivatives to intercalate into cellular membranes. The inherent fluorescence of the dibenzothiophene moiety can then be exploited for imaging purposes.
Experimental Protocol: Staining of Live Cells (General Protocol)
This protocol is a general guideline and may require optimization for specific cell types and imaging systems.
-
Materials:
-
This compound (or a fluorescently-labeled derivative)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
-
-
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to make a 1-10 mM stock solution. Store at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Replace the PBS with the working solution of the fluorescent probe.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation time may need optimization.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS or fresh cell culture medium to remove unbound probe.
-
-
Imaging:
-
Mount the coverslips or dishes on the fluorescence microscope.
-
Image the cells using the appropriate excitation and emission wavelengths for the dibenzothiophene fluorophore (typically in the UV-A to blue range).
-
-
General workflow for live-cell imaging with a fluorescent probe.
Precursor in Polymer Science
The butanoic acid functionality of this compound provides a reactive handle for its incorporation into polymer chains. Dibenzothiophene-containing polymers are of interest for organic electronics due to the electron-rich nature and rigidity of the dibenzothiophene unit.
Conceptual Polymerization Scheme:
This compound can be converted to an acid chloride and then reacted with a diamine to form a polyamide, or with a diol to form a polyester.
Conceptual pathway for polymerization.
Model Compound in Hydrodesulfurization (HDS) Research
In the petrochemical industry, the removal of sulfur from crude oil is a critical process to prevent catalyst poisoning and reduce sulfur dioxide emissions. Dibenzothiophene and its derivatives are key model compounds for studying the mechanisms of HDS. This compound can be used to understand how different functional groups on the dibenzothiophene core affect the desulfurization process.
Typical HDS Experimental Setup (Conceptual):
HDS reactions are typically carried out in high-pressure, high-temperature reactors.
| Parameter | Typical Range |
| Catalyst | Sulfided Co-Mo/Al₂O₃ or Ni-Mo/Al₂O₃ |
| Temperature | 300 - 450 °C |
| Pressure | 30 - 100 atm (H₂ pressure) |
| Feedstock | A solution of this compound in a hydrocarbon solvent (e.g., decalin) |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify products |
Potential in Drug Development
While specific signaling pathways for this compound are not yet well-defined in the literature, the dibenzothiophene scaffold is present in some biologically active molecules. The cytotoxicity of various dibenzothiophene derivatives has been evaluated against several cancer cell lines. The butanoic acid side chain offers a potential site for further functionalization to improve targeting or drug delivery.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of a compound on cultured cells.
-
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
-
Workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a versatile molecule with established and potential applications in diverse research areas. Its utility as a fluorescent probe, a building block for advanced materials, and a model compound for industrial processes highlights its significance. While its biological activities are still under active investigation, the dibenzothiophene core represents a promising scaffold for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with tailored properties for specific applications, a deeper exploration of its biological interactions and potential signaling pathway modulation, and its incorporation into functional materials with enhanced performance characteristics. This guide serves as a foundational resource to inspire and facilitate further innovation in the application of this intriguing molecule.
An In-depth Technical Guide to the Discovery and History of Dibenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry and materials science. Initially identified as a component of crude oil, the unique electronic and structural properties of the dibenzothiophene core have prompted extensive research into its synthesis and functionalization. This technical guide provides a comprehensive overview of the historical milestones in the discovery and development of dibenzothiophene derivatives, detailing the evolution of synthetic methodologies. Furthermore, it delves into the burgeoning role of these compounds in drug discovery, with a particular focus on their anticancer and anti-inflammatory activities. This document outlines key experimental protocols, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.
Introduction: From Fossil Fuels to Pharmaceuticals
Dibenzothiophene (DBT) is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring.[1] First synthesized in 1870, its initial significance was primarily in the context of the petrochemical industry, where it and its alkylated derivatives are considered problematic impurities in fossil fuels.[2] However, the rigid, planar, and electron-rich nature of the dibenzothiophene scaffold has made it an attractive pharmacophore in the design of novel therapeutic agents. The ability to functionalize the dibenzothiophene core at various positions has led to the generation of large libraries of derivatives with a wide spectrum of biological activities.[3][4]
This guide will explore the journey of dibenzothiophene from an industrial byproduct to a molecule of significant interest in the pharmaceutical sciences. We will cover its initial discovery and the progression of synthetic strategies, followed by a detailed examination of its applications in drug development, particularly in the fields of oncology and inflammation.
The Genesis of Dibenzothiophene: Early Discovery and Synthesis
The first synthesis of dibenzothiophene was reported in 1870.[2] Early methods for its preparation were often harsh and low-yielding. A significant advancement came with the development of methods involving the reaction of biphenyl with sulfur-containing reagents in the presence of a catalyst.[2]
Historical Synthetic Protocols
One of the earliest practical syntheses involved heating a mixture of biphenyl with sulfur in the presence of anhydrous aluminum chloride (AlCl₃) at 120°C for 24 hours, affording dibenzothiophene in a 79% yield.[2] Another approach involves the reaction of biphenyl with sulfur dichloride (SCl₂) catalyzed by aluminum chloride.[2] These early methods, while foundational, often lacked the versatility to produce a wide range of substituted derivatives.
Modern Synthetic Methodologies for Dibenzothiophene Derivatives
The demand for functionalized dibenzothiophene derivatives for applications in drug discovery and materials science has driven the development of more sophisticated and versatile synthetic strategies. These modern methods offer greater control over regioselectivity and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of substituted dibenzothiophenes. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the dibenzothiophene core.[5]
Electrophilic Cyclization Reactions
Intramolecular electrophilic cyclization is another powerful strategy for constructing the dibenzothiophene ring system. These reactions typically involve the cyclization of a biaryl precursor containing a suitable sulfur-based functional group.[3] A recent innovative two-step method involves the Suzuki-Miyaura coupling of 2-bromoaryl-substituted sulfinate esters, followed by an intramolecular electrophilic sulfinylation to yield dibenzothiophene S-oxides.[5]
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient approach to rapidly generate libraries of complex molecules from simple starting materials in a single step. The development of MCRs for the synthesis of heterocyclic compounds has been a significant boon to drug discovery.[6][7]
Experimental Protocols for Key Syntheses
Synthesis of 3-Bromodibenzothiophene Sulfoxide
This protocol describes the synthesis of a key intermediate for further functionalization.
Procedure: [8]
-
To a three-necked flask, add 50.9 g of dibenzothiophene sulfoxide, 0.43 g of iron powder, and 500 ml of acetic acid.
-
Under a nitrogen atmosphere, heat the mixture to 60°C.
-
Slowly add 48.7 g of bromine to the reaction mixture.
-
Monitor the reaction progress using liquid chromatography.
-
Upon completion, quench the reaction by adding 1 L of a 20% aqueous sodium sulfite solution.
-
Extract the product with 1 L of ethyl acetate, followed by two additional extractions with 500 ml of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from 250 ml of ethanol to obtain 65.3 g (92.1% yield) of 3-bromodibenzothiophene sulfoxide.
General Procedure for Suzuki-Miyaura Coupling to Synthesize 4-Aryl Dibenzothiophene Derivatives
This protocol outlines a general method for the synthesis of 4-aryl substituted dibenzothiophenes from dibenzothiophene-5-oxide.
Procedure: [5]
-
To a solution of dibenzothiophene-5-oxide in an appropriate solvent, add the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Dibenzothiophene Derivatives in Drug Discovery
The unique structural and electronic properties of dibenzothiophenes have made them a privileged scaffold in the design of novel therapeutic agents. Derivatives have shown promise in a variety of therapeutic areas, most notably in oncology and inflammation.[9][10][11]
Anticancer Activity
Dibenzothiophene derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival and are often dysregulated in cancer.[10][12]
Certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors. For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, has demonstrated potent inhibition of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC₅₀ values in the nanomolar range.[10] This compound exhibited broad-spectrum anticancer activity against various cancer cell lines, with the highest potency observed against U87MG gliobastoma cells (IC₅₀ = 7.2 µM).[10]
Another study identified benzothiophene derivatives as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, kinases implicated in chronic diseases.[12][13]
Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of several key signaling proteins involved in cell growth and survival. Its overexpression is common in many human cancers. A series of dibenzothiophene analogues were synthesized and evaluated as Pin1 inhibitors. Compound 1a was identified as a potent inhibitor of Pin1 and was shown to inhibit p65 signaling in cervical cancer cells.[9]
Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Dibenzothiophene derivatives have been shown to induce apoptosis through various mechanisms.[14][15] The intrinsic apoptotic pathway is often initiated by mitochondrial stress and involves the release of cytochrome c and the activation of a cascade of caspases.[16]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Dibenzothiophene derivatives have demonstrated potent anti-inflammatory properties.
Tetrahydrobenzo[b]thiophene derivatives have been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant response with anti-inflammatory properties. These compounds were found to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2.[17] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. Some thiophene derivatives have been shown to inhibit the activation of NF-κB.[18]
Quantitative Data
The following tables summarize key quantitative data for selected dibenzothiophene derivatives.
Table 1: Physical Properties of Dibenzothiophene
| Property | Value |
| Molecular Formula | C₁₂H₈S |
| Molar Mass | 184.26 g/mol |
| Melting Point | 97-100 °C |
| Boiling Point | 332-333 °C |
Table 2: Anticancer Activity of Selected Dibenzothiophene Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 16b | Multi-kinase | U87MG (Glioblastoma) | 7.2 | [10] |
| Analog 6 | Tubulin | Leukemia (CCRF-CEM) | 0.021 | [19] |
| Compound 1a | Pin1 | HeLa (Cervical) | - | [9] |
| Compound 4 | Apoptosis Induction | MCF-7 (Breast) | 23.2 | [14] |
| B12 | PHGDH | MDA-MB-468 (Breast) | 0.29 | [20] |
Table 3: Kinase Inhibitory Activity of Compound 16b [10]
| Kinase | IC₅₀ (nM) |
| Clk4 | 11 |
| DRAK1 | 87 |
| Haspin | 125.7 |
| Clk1 | 163 |
| Dyrk1B | 284 |
| Dyrk1A | 353.3 |
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Anticancer mechanisms of dibenzothiophene derivatives.
Caption: Anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflows
Caption: Drug discovery workflow for dibenzothiophene derivatives.
Conclusion and Future Perspectives
The journey of dibenzothiophene from a relatively obscure heterocycle to a versatile scaffold in drug discovery and materials science is a testament to the power of synthetic chemistry and the relentless search for novel molecular architectures with therapeutic potential. The development of robust and efficient synthetic methodologies has been instrumental in unlocking the potential of this unique ring system. The diverse biological activities exhibited by dibenzothiophene derivatives, particularly in the areas of cancer and inflammation, underscore their promise as a source of new drug candidates.
Future research in this area will likely focus on several key aspects. The exploration of novel synthetic transformations to access even more diverse and complex dibenzothiophene analogues will continue to be a priority. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will undoubtedly play an increasingly important role in guiding these efforts. As our understanding of the biological roles of dibenzothiophenes continues to grow, so too will their potential to be translated into clinically effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 5. New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides | Tokyo University of Science [tus.ac.jp]
- 6. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN116655589A - Preparation method of dibenzothiophene derivative - Google Patents [patents.google.com]
- 9. Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. merit.url.edu [merit.url.edu]
- 14. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Methodological Guide to 2-Dibenzothiophenebutanoic Acid
This technical guide provides an in-depth overview of the spectroscopic data for 2-dibenzothiophenebutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.0 - 13.0 | broad singlet | 1H | Carboxylic acid (-COOH) |
| 8.15 - 7.85 | multiplet | 3H | Aromatic protons |
| 7.65 - 7.40 | multiplet | 4H | Aromatic protons |
| 3.05 | triplet | 2H | -CH₂- (alpha to aromatic ring) |
| 2.50 | triplet | 2H | -CH₂- (alpha to COOH) |
| 2.15 | multiplet | 2H | -CH₂- (beta to aromatic ring and COOH) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 179.5 | Carboxylic acid carbon (-COOH) |
| 140.5 - 121.0 | Aromatic carbons |
| 33.8 | Methylene carbon (-CH₂-) |
| 33.5 | Methylene carbon (-CH₂-) |
| 26.5 | Methylene carbon (-CH₂-) |
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)
| Adduct | Observed m/z |
| [M+H]⁺ | 271.0787 |
| [M+Na]⁺ | 293.0607 |
| [M-H]⁻ | 269.0642 |
Note: The m/z values are based on predicted data and may vary slightly in experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch of carboxylic acid dimer |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1710 | Strong, sharp | C=O stretch of carboxylic acid dimer |
| 1600 - 1450 | Medium to weak | Aromatic C=C bending |
| 1430 - 1395 | Medium, broad | O-H in-plane bend |
| 1300 - 1200 | Strong | C-O stretch |
| 920 | Medium, broad | O-H out-of-plane bend of dimer |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz or 125 MHz, respectively. Proton decoupling is employed to simplify the spectrum. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are used.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound is obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[1] The anvil is lowered to ensure good contact between the sample and the crystal.[1] The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.[2]
Alternatively, a thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]
Mass Spectrometry
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water, to a concentration of approximately 1 µg/mL.[4] To enhance ionization, 0.1% formic acid may be added for positive ion mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative ion mode ([M-H]⁻).[5] The solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in the appropriate ion mode with typical source parameters including a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
Visualizations
Synthesis of this compound
The synthesis of this compound typically involves a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, followed by a reduction of the resulting keto acid.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
The logical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.
Caption: Workflow for spectroscopic identification.
References
- 1. amherst.edu [amherst.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Dibenzothiophenebutanoic Acid via Friedel-Crafts Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-dibenzothiophenebutanoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of dibenzothiophene with succinic anhydride to yield an intermediate keto acid, followed by reduction to the final product.
Reaction Overview
The synthesis pathway is initiated by the electrophilic aromatic substitution of dibenzothiophene at the 2-position with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid. The subsequent reduction of the ketone group in this intermediate yields the target compound, this compound. Two common reduction methods, the Clemmensen and Wolff-Kishner reductions, are presented.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
This procedure details the acylation of dibenzothiophene using succinic anhydride and aluminum chloride.
Materials:
-
Dibenzothiophene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Activated Charcoal
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of dibenzothiophene and succinic anhydride in nitrobenzene is prepared.
-
The flask is cooled in an ice-bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring.
-
After the addition is complete, the reaction mixture is heated and maintained at a specific temperature for several hours.
-
The reaction is then cooled and quenched by the addition of a mixture of ice and concentrated hydrochloric acid.
-
The nitrobenzene is removed by steam distillation.
-
The resulting crude product is dissolved in a sodium hydroxide solution, treated with activated charcoal, and filtered.
-
The filtrate is acidified with hydrochloric acid to precipitate the crude 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the purified keto acid.
| Reactant/Reagent | Molar Ratio (relative to Dibenzothiophene) |
| Dibenzothiophene | 1.0 |
| Succinic Anhydride | 1.1 |
| Aluminum Chloride | 2.2 |
Table 1: Molar ratios for the Friedel-Crafts acylation.
Step 2: Reduction of 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
Two alternative methods for the reduction of the intermediate keto acid to this compound are provided below. The choice of method depends on the stability of the substrate to acidic or basic conditions.
This method is effective for aryl-alkyl ketones that are stable in strong acid.[1][2]
Materials:
-
4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
Procedure:
-
Zinc amalgam is prepared by treating zinc granules with a mercuric chloride solution.
-
A mixture of the keto acid, zinc amalgam, water, concentrated hydrochloric acid, and toluene is refluxed for an extended period.
-
Additional portions of concentrated hydrochloric acid are added at intervals during the reflux.
-
After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude this compound.
-
The crude product is purified by recrystallization.
This method is suitable for substrates that are sensitive to acidic conditions but stable in the presence of strong bases.[3]
Materials:
-
4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
-
Hydrazine hydrate
-
Potassium Hydroxide (KOH)
-
Diethylene glycol or Ethylene glycol (high-boiling solvent)
-
Water
-
Hydrochloric Acid (for workup)
Procedure:
-
A mixture of the keto acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol is heated to a moderate temperature to form the hydrazone intermediate.
-
Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise.
-
The reaction mixture is refluxed at this higher temperature for several hours, during which the hydrazone decomposes to form the alkane and nitrogen gas.
-
After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reducing Agent | Zinc Amalgam (Zn(Hg)) | Hydrazine Hydrate (N₂H₄·H₂O) |
| Catalyst/Medium | Concentrated HCl | Potassium Hydroxide (KOH) |
| Solvent | Toluene/Water | Diethylene Glycol/Ethylene Glycol |
| Temperature | Reflux | High Reflux (after water removal) |
| Reaction Time | Typically 24-48 hours | Typically 3-5 hours |
| Yield | Variable | Generally good to excellent |
Table 2: Comparison of Reduction Methodologies.
Characterization Data
The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods.
4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid (Intermediate)
-
IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the aromatic ketone carbonyl group (C=O) around 1680 cm⁻¹ and a broad absorption for the carboxylic acid hydroxyl group (O-H) centered around 3000 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum would likely display signals for the aromatic protons of the dibenzothiophene ring system, and two triplets corresponding to the two methylene groups of the butanoic acid chain.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbon of the ketone, the carboxylic acid carbon, and the aromatic and aliphatic carbons.
This compound (Final Product)
-
IR Spectroscopy: The key change in the IR spectrum compared to the intermediate is the disappearance of the ketone carbonyl absorption. The broad O-H stretch of the carboxylic acid will remain.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show the disappearance of the downfield methylene triplet adjacent to the carbonyl group and the appearance of a new methylene signal at a more upfield position, in addition to the aromatic protons.
-
¹³C NMR Spectroscopy: The most significant change in the ¹³C NMR spectrum will be the disappearance of the ketone carbonyl signal and the appearance of a new aliphatic CH₂ signal.
Signaling Pathway and Logical Relationships
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.
Caption: Mechanism of the Friedel-Crafts acylation step.
These protocols and notes provide a comprehensive guide for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.
References
Application Notes and Protocols: Clemmensen Reduction of a Dibenzothiophene Ketone Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Clemmensen reduction of a dibenzothiophene ketone intermediate, a crucial transformation in the synthesis of various biologically active molecules and materials. The Clemmensen reduction is a classic method for the deoxygenation of ketones to their corresponding methylene compounds. Given the acid-sensitive nature of many complex organic molecules, this protocol focuses on a modified, milder version of the Clemmensen reduction, which is more suitable for substrates like dibenzothiophene derivatives.
Introduction
The dibenzothiophene moiety is a key structural component in numerous pharmaceuticals, organic semiconductors, and other functional materials. The synthesis of dibenzothiophene-containing target molecules often involves the reduction of a ketone intermediate. The Clemmensen reduction offers a direct method to convert a carbonyl group to a methylene group.[1][2] The classical Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid under reflux conditions.[2][3] However, these harsh acidic conditions can be detrimental to sensitive functional groups or aromatic systems.[4][5]
Modified Clemmensen reduction conditions, employing activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent, provide a milder alternative that is more effective for a wider range of substrates, including complex ketones.[4][6] This protocol details the application of such a modified procedure for the reduction of a generic dibenzothiophene ketone intermediate.
Experimental Protocol
This protocol is adapted from established modified Clemmensen reduction procedures. Researchers should optimize the reaction conditions for their specific dibenzothiophene ketone substrate.
Materials:
-
Dibenzothiophene ketone intermediate
-
Activated Zinc Dust
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (saturated aqueous Sodium Chloride solution)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (or other appropriate eluents)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube
-
Ice bath
-
Low-temperature thermometer
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
Procedure:
-
Preparation of HCl/Ether Solution: In a fume hood, bubble dry hydrogen chloride gas through anhydrous diethyl ether at 0 °C until the solution is saturated.
-
Reaction Setup: To a stirred solution of the dibenzothiophene ketone intermediate (1.0 eq) in the prepared saturated HCl/ether solution, add activated zinc dust (5-10 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc. Carefully neutralize the filtrate by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired dibenzothiophene methylene product.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for a modified Clemmensen reduction. These values should be considered as a starting point for optimization.
| Parameter | Value/Range | Notes |
| Substrate | Dibenzothiophene Ketone | 1.0 eq |
| Reducing Agent | Activated Zinc Dust | 5 - 10 eq |
| Acid/Solvent | Saturated HCl in Anhydrous Diethyl Ether | - |
| Temperature | 0 °C to Room Temperature | Maintain at 0 °C during addition of zinc. |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
| Typical Yield | 60 - 85% | Highly substrate-dependent. |
Visualizations
Experimental Workflow
Caption: Workflow for the modified Clemmensen reduction of a dibenzothiophene ketone.
Reaction Scheme
Caption: General reaction scheme for the Clemmensen reduction of a dibenzothiophene ketone.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Hydrogen chloride gas is corrosive and toxic; handle with appropriate safety measures.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
-
Zinc dust can be pyrophoric; handle with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Yield: Incomplete reaction may be due to deactivated zinc or insufficient acid. Ensure the use of freshly activated zinc and a saturated solution of HCl in ether. Prolonged reaction times or a slight increase in temperature might be necessary for less reactive substrates.
-
Formation of Byproducts: The formation of dimeric or polymeric byproducts can occur. Maintaining a low reaction temperature and ensuring efficient stirring can minimize these side reactions.
-
Substrate Degradation: If the dibenzothiophene ketone is acid-sensitive, further modification of the reaction conditions, such as using a different solvent or a lower concentration of HCl, may be required. Alternatively, other reduction methods like the Wolff-Kishner reduction, which is performed under basic conditions, could be considered.[5]
References
- 1. Clemmensen reduction [unacademy.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: 2-Dibenzothiophenebutanoic Acid as a Fluorescent Membrane Probe in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dibenzothiophenebutanoic acid is a novel fluorescent probe designed for the dynamic imaging of cellular membranes. This molecule consists of a rigid, environmentally sensitive dibenzothiophene fluorophore coupled to a butanoic acid chain. This lipophilic tail facilitates rapid and specific insertion into the lipid bilayer of cellular membranes, while the fluorescent head group allows for real-time visualization of membrane dynamics, trafficking, and integrity. In this application note, we describe the use of this compound for fluorescently labeling the plasma membrane of HeLa cells, a widely used human cervical cancer cell line. We provide detailed protocols for cell labeling, fluorescence microscopy, and cytotoxicity assessment, along with expected photophysical properties and data presentation.
Materials and Methods
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of dibenzothiophene derivatives. One potential pathway involves a multi-step synthesis starting from dibenzothiophene.
Photophysical Properties
The photophysical properties of this compound are primarily determined by the dibenzothiophene core. Based on data from analogous dibenzothiophene derivatives, the following properties are expected in a nonpolar environment, such as a lipid membrane.[1][2]
| Property | Estimated Value |
| Excitation Maximum (λex) | ~320 - 350 nm |
| Emission Maximum (λem) | ~380 - 450 nm |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 |
| Stokes Shift | ~60 - 100 nm |
Cell Culture
HeLa cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Experimental Protocols
Protocol 1: Fluorescent Labeling of HeLa Cell Plasma Membranes
This protocol details the procedure for staining the plasma membrane of live HeLa cells with this compound.
Materials:
-
HeLa cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
Procedure:
-
Seed HeLa cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with warm live-cell imaging medium to remove unbound probe.
-
The cells are now ready for imaging.
Protocol 2: Fluorescence Microscopy and Image Acquisition
This protocol describes the imaging of HeLa cells labeled with this compound using a fluorescence microscope.
Materials:
-
Fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 350/50 nm, Em: 460/50 nm)
-
HeLa cells labeled with this compound
Procedure:
-
Place the dish or slide with labeled cells on the microscope stage.
-
Use the appropriate filter set to visualize the fluorescence of this compound.
-
Acquire images using a high-sensitivity camera.
-
For co-localization studies, other fluorescent probes for specific organelles can be used in conjunction, ensuring their emission spectra do not significantly overlap with that of this compound.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol is for evaluating the potential toxicity of this compound on HeLa cells.
Materials:
-
HeLa cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing different concentrations of the probe. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
Table 1: Cytotoxicity of this compound in HeLa Cells
Based on data from similar dibenzothiophene derivatives, the following table presents hypothetical cytotoxicity data.
| Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |
| 0 (Control) | 100 | 100 |
| 1 | 98 ± 3 | 95 ± 4 |
| 10 | 95 ± 4 | 90 ± 5 |
| 50 | 85 ± 6 | 75 ± 7 |
| 100 | 70 ± 8 | 55 ± 9 |
| IC50 (µM) | >100 | ~80 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for using this compound.
Cellular Uptake Pathway
References
Application Notes & Protocols: The Role of Dibenzothiophene Derivatives in Hydrodesulfurization (HDS) Research
Audience: Researchers, scientists, and drug development professionals.
Note on 2-Dibenzothiophenebutanoic Acid: Extensive literature searches did not yield specific information on the role of this compound in hydrodesulfurization (HDS) research. Therefore, this document focuses on the well-studied and industrially significant hydrodesulfurization of dibenzothiophene (DBT) and its alkylated derivatives, such as 4,6-dimethyldibenzothiophene (4,6-DMDBT). These compounds serve as critical models for understanding the removal of refractory sulfur compounds from fossil fuels.
Introduction to Hydrodesulfurization (HDS)
Hydrodesulfurization (HDS) is a vital catalytic process in the petroleum refining industry used to remove sulfur from natural gas and refined petroleum products, such as gasoline, jet fuel, kerosene, and diesel fuel.[1] The process involves the reaction of sulfur-containing compounds with hydrogen over a catalyst, typically containing molybdenum disulfide promoted with cobalt or nickel, to produce hydrogen sulfide (H₂S) and the corresponding hydrocarbon.[2] The removal of sulfur is crucial to prevent the emission of sulfur oxides (SOx) during fuel combustion, which contribute to acid rain and air pollution. Furthermore, sulfur can poison noble metal catalysts used in catalytic reforming and exhaust gas treatment systems.
Dibenzothiophene (DBT) and its alkylated derivatives are among the most challenging sulfur compounds to remove from petroleum feedstocks, often referred to as refractory sulfur compounds.[1][3] Steric hindrance from alkyl groups, particularly in the 4 and 6 positions (e.g., 4,6-dimethyldibenzothiophene), makes it difficult for the sulfur atom to interact with the active sites of the catalyst.[3][4] Consequently, research on the HDS of these model compounds is essential for developing more efficient catalysts and optimizing process conditions for deep desulfurizaton.
Key Reaction Pathways in HDS of Dibenzothiophene Derivatives
The HDS of dibenzothiophene and its derivatives proceeds primarily through two main reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[2][4][5][6]
-
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the parent molecule without prior hydrogenation of the aromatic rings. For DBT, the DDS route yields biphenyl and H₂S.
-
Hydrogenation (HYD): In this pathway, one or both of the aromatic rings of the dibenzothiophene molecule are first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, the HYD route can produce cyclohexylbenzene or bicyclohexyl and H₂S.
The selectivity between the DDS and HYD pathways is influenced by the catalyst formulation, reaction conditions (temperature and pressure), and the structure of the sulfur compound.[5] For sterically hindered molecules like 4,6-DMDBT, the HYD pathway is often favored because the initial hydrogenation can alleviate the steric hindrance around the sulfur atom, facilitating subsequent C-S bond cleavage.[4] Some studies also propose an isomerization (ISO) pathway for substituted dibenzothiophenes.[5]
Below is a diagram illustrating the primary HDS reaction pathways for 4,6-dimethyldibenzothiophene.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Analysis Protocol for 2-Dibenzothiophenebutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Dibenzothiophenebutanoic acid, with the IUPAC name 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid, is a derivative of dibenzothiophene[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation and purity assessment of such organic molecules. This document provides a detailed protocol for the acquisition and analysis of 1H and 13C NMR spectra of this compound.
Chemical Structure and Atom Numbering
The chemical structure of this compound is shown below with systematic numbering for unambiguous assignment of NMR signals.
Figure 1. Structure of this compound with proton (H) and carbon (C) numbering.
Experimental Protocols
1. Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which is particularly useful for observing the exchangeable carboxylic acid proton.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1. 1H NMR Spectroscopy
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus: 1H
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 scans
-
Temperature: 298 K
2.2. 13C NMR Spectroscopy
-
Spectrometer: 400 MHz NMR Spectrometer (operating at ~100 MHz for 13C)
-
Nucleus: 13C
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 scans (or more, depending on concentration)
-
Temperature: 298 K
Data Presentation and Interpretation
The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. The expected chemical shifts and coupling constants are summarized below.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-3, H-4, H-6, H-7, H-8, H-9 | 8.10 - 7.80 | Multiplet | - | 7H |
| H-1' | 3.10 | Triplet | ~7.5 | 2H |
| H-3' | 2.60 | Triplet | ~7.5 | 2H |
| H-2' | 2.20 | Multiplet | - | 2H |
| COOH | 9.0 - 12.0 | Broad Singlet | - | 1H |
Interpretation: The aromatic region (7.80-8.10 ppm) will show a complex multiplet pattern due to the various protons on the dibenzothiophene ring system. The aliphatic butanoic acid chain protons appear as distinct signals: two triplets for the methylene groups adjacent to the aromatic ring and the carboxyl group, and a multiplet for the central methylene group. The carboxylic acid proton is expected to be a broad singlet in the downfield region[2][3][4][5].
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~179.0 |
| C-aromatic | 121.5 - 140.2 |
| C-1' | ~33.4 |
| C-2' | ~27.9 |
| C-3' | Value not specified in provided results |
Interpretation: The 13C NMR spectrum is characterized by the downfield signal of the carboxylic acid carbonyl carbon around 179.0 ppm[1][2][3][5]. The multiple signals in the 121.5-140.2 ppm range correspond to the aromatic carbons of the dibenzothiophene core. The aliphatic carbons of the butanoic acid side chain will appear in the upfield region of the spectrum[1].
Visualizations
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for 1H and 13C NMR analysis.
This detailed protocol and data interpretation guide will assist researchers in the accurate and efficient NMR analysis of this compound, ensuring reliable structural confirmation for research and development purposes.
References
- 1. This compound (91034-92-3) for sale [vulcanchem.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [app.jove.com]
- 3. jove.com [jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Dibenzothiophenebutanoic Acid in Human Plasma
Introduction
2-Dibenzothiophenebutanoic acid is a molecule of interest in drug development and environmental analysis, originating from the structural modification of dibenzothiophene, a polycyclic aromatic hydrocarbon. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in negative ion mode.
Analytical Method
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials and Reagents:
-
This compound (analytical standard)
-
2-Naphthaleneacetic acid (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 30 1.0 95 2.0 95 2.1 30 | 3.0 | 30 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 269.1 | 225.1 | 30 | 15 |
| 2-Naphthaleneacetic acid (IS) | 185.1 | 141.1 | 25 | 12 |
Data Presentation
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy of Standards | 98.5% - 101.2% |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Medium | 100 | 101.5 | 101.5 | 4.8 |
| High | 800 | 792.0 | 99.0 | 5.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low | 0.95 | 88 |
| High | 0.92 | 91 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and 2-Naphthaleneacetic acid (IS) into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a concentration of 1 µg/mL in methanol.
-
-
Calibration Standards (1 - 1000 ng/mL):
-
Spike 50 µL of the appropriate working solutions into 950 µL of blank human plasma to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control Samples (1, 3, 100, and 800 ng/mL):
-
Prepare QC samples at four concentration levels (LLOQ, low, medium, and high) by spiking the corresponding working solutions into blank human plasma.
-
Protocol 2: Plasma Sample Preparation
-
Sample Thawing:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
-
Protein Precipitation:
-
To 100 µL of each plasma sample, add 20 µL of the internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
-
Injection:
-
Inject 5 µL of the prepared sample onto the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical metabolic pathway of this compound.
Application Note: Enhanced Mass Spectrometric Analysis of 2-Dibenzothiophenebutanoic Acid via Chemical Derivatization
Introduction
2-Dibenzothiophenebutanoic acid is a molecule of interest in various research fields, including environmental analysis and drug development, due to its structural similarity to certain pollutants and bioactive compounds. The analysis of this carboxylic acid by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its moderate polarity and potential for poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[1][2] Chemical derivatization offers a robust solution to overcome these limitations by modifying the analyte to improve its physicochemical properties for MS detection.[2][3][4] This application note describes a detailed protocol for the derivatization of this compound to enhance its signal intensity in mass spectrometry.
Principle of Derivatization
The primary goal of derivatizing this compound is to introduce a functional group that enhances its ionization efficiency in ESI-MS. Carboxylic acids are often analyzed in negative ion mode, but this can suffer from lower sensitivity and higher background noise.[1] By converting the carboxylic acid moiety into a derivative containing a permanently positively charged group, the analysis can be shifted to the more sensitive and specific positive ion mode.[5] This "charge-reversal" derivatization strategy significantly improves the limit of detection and overall performance of the LC-MS method.[6]
This protocol utilizes a derivatization reagent that introduces a quaternary ammonium group, ensuring a permanent positive charge and leading to enhanced ESI response.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Derivatization Reagent: 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) or a similar amine-containing reagent.[5]
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Methanol (MeOH, LC-MS grade), Formic acid (FA, LC-MS grade)
-
Reaction Buffer: Ammonium acetate buffer (150 mM, pH 5.7)
-
Quenching Solution: 100 mM Formic acid
-
Sample Vials and Syringes
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
-
Vortex mixer
-
Centrifuge
-
Thermostatted autosampler or heating block
Protocol for Derivatization of this compound
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with acetonitrile/water (50:50, v/v) to desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the final extract in acetonitrile/water (50:50, v/v).
-
-
Derivatization Reaction:
-
Reaction Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 100 mM formic acid to quench the reaction.[7]
-
Vortex for 10 seconds.
-
-
Sample Dilution and Analysis:
-
Dilute the final reaction mixture as needed with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the derivatized product from the reagent and other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (M+) of the derivatized this compound to a specific product ion. The exact m/z values will depend on the derivatizing agent used. For a hypothetical derivatizing agent with a mass of 'D', the precursor would be [M-H+D]+. The product ion would likely be a fragment of the derivatizing agent, providing high specificity.
-
Optimize cone voltage and collision energy to maximize the signal for the selected MRM transition.
-
Data Presentation
Table 1: Comparison of Mass Spectrometric Response Before and After Derivatization
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Signal Intensity (arbitrary units) | Limit of Detection (ng/mL) |
| This compound | Negative ESI | 283.06 | 239.07 (loss of CO2) | 1.5 x 10^4 | 10 |
| Derivatized this compound | Positive ESI | [M+D-H]+ | Fragment of D | 8.9 x 10^5 | 0.1 |
Note: The m/z values for the derivatized analyte are dependent on the specific derivatization reagent used. The data presented is illustrative of the expected enhancement.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical relationship for enhancing MS detection via derivatization.
References
- 1. Increasing sensitivity for carboxylic acid [May 25, 2004] - Chromatography Forum [chromforum.org]
- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dibenzothiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dibenzothiophene-based polymers, a class of materials with significant potential in organic electronics and drug development. The following sections outline various synthetic methodologies, including monomer preparation and polymerization techniques such as electropolymerization, Suzuki coupling, Stille coupling, and chemical oxidative polymerization.
Monomer Synthesis: 2,8-Dibromodibenzothiophene
A common precursor for many dibenzothiophene-based polymers is 2,8-dibromodibenzothiophene. This monomer can be synthesized from dibenzothiophene through bromination.
Protocol: Synthesis of 2,8-Dibromodibenzothiophene
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve dibenzothiophene in chloroform.
-
Bromination: Slowly add a solution of bromine (2.2 equivalents) in chloroform to the dibenzothiophene solution in the dark.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with chloroform, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 2,8-dibromodibenzothiophene.
Polymerization Methodologies
Dibenzothiophene-based polymers can be synthesized through several methods, each offering distinct advantages in terms of processability, polymer properties, and scalability.
Electropolymerization
Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface.[1] This method is advantageous for its rapid reaction times and the ability to control film thickness.[2]
-
Electrolyte Solution: Prepare a solution of the dibenzothiophene-based monomer (e.g., 2,8-bis(thiophen-2-yl)dibenzothiophene) at a concentration of 0.01 mol L⁻¹ in a suitable solvent such as dichloromethane (DCM). Add a supporting electrolyte, for instance, 0.1 mol L⁻¹ tetrabutylammonium hexafluorophosphate (Bu₄NPF₆).[1][2]
-
Electrochemical Cell: Utilize a three-electrode cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Apply a constant potential (potentiostatic method) to the working electrode. The applied potential should be slightly higher (by approximately 0.2 V) than the onset oxidation potential of the monomer.[1][2] For example, for some dibenzothiophene-thiophene monomers, the onset oxidation potential ranges from 0.85 V to 1.30 V.[1][2]
-
Deposition: Continue the electropolymerization until a polymer film of the desired thickness is deposited on the working electrode. A charge of about 5 mC can produce a film of approximately 200 nm.[1][2]
-
Post-Polymerization: After deposition, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
Suzuki Coupling Polymerization
Suzuki coupling is a versatile cross-coupling reaction that is highly effective for the synthesis of conjugated polymers with well-defined structures.[3][4] This method offers good functional group tolerance.[3]
-
Monomers: Utilize a dibrominated dibenzothiophene monomer (e.g., 2,8-dibromodibenzothiophene) and a diboronic acid or ester comonomer.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the monomers in a degassed solvent system, such as a mixture of toluene and water.
-
Catalyst and Base: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5]
-
Polymerization: Heat the reaction mixture to a temperature of 90-100 °C and stir for 24-48 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Purification: Collect the polymer by filtration and purify it further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
Stille Coupling Polymerization
Stille coupling is another powerful palladium-catalyzed cross-coupling reaction for polymer synthesis, involving the reaction of an organostannane with an organic halide. It is known for its tolerance to a wide variety of functional groups and often results in high molecular weight polymers.[6][7]
-
Monomers: Use a dibrominated dibenzothiophene monomer and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomers in a dry, degassed solvent like toluene or chlorobenzene.
-
Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃.[8]
-
Polymerization: Heat the reaction mixture to reflux (typically 90-130 °C) and stir for 24-72 hours.
-
Work-up: Cool the reaction mixture and precipitate the polymer in a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction to remove impurities.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a straightforward and cost-effective method for synthesizing conjugated polymers using a chemical oxidant.[9][10][11] Ferric chloride (FeCl₃) is a commonly used oxidant for this purpose.[9][10]
-
Monomer Solution: Dissolve the dibenzothiophene-based monomer in a dry solvent such as chloroform or chlorobenzene under an inert atmosphere.
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous ferric chloride (FeCl₃) in the same solvent. A molar ratio of oxidant to monomer is typically in the range of 2:1 to 4:1.
-
Polymerization (Reverse Addition): Slowly add the monomer solution dropwise to the stirred suspension of FeCl₃.[12] Stir the reaction mixture at room temperature for 2-24 hours.
-
Quenching: Quench the polymerization by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum. Further purification can be achieved by Soxhlet extraction.
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting polymer properties for the different synthesis methods.
Table 1: Electropolymerization of Dibenzothiophene-Thiophene Copolymers [1][2]
| Parameter | Value |
| Monomer Concentration | 0.005 - 0.01 mol L⁻¹ |
| Supporting Electrolyte | 0.1 mol L⁻¹ Bu₄NPF₆ in DCM |
| Onset Oxidation Potential | 0.85 - 1.30 V |
| Applied Potential | E_onset + ~0.2 V |
| Polymer Film Thickness | ~200 nm for 5 mC charge |
| Optical Band Gap (Eg,opt) | 2.29 - 2.59 eV |
Table 2: Suzuki Coupling Polymerization of Thiophene-Based Polymers
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [5] |
| Base | K₃PO₄ | [5] |
| Solvent | 1,4-Dioxane/Water | [5] |
| Temperature | 90 °C | [5] |
| Yield | Low to moderate | [5] |
| Molecular Weight (Mn) | Varies with M:I ratio | [3] |
| Polydispersity Index (PDI) | ~1.1 - 1.5 | [3] |
Table 3: Stille Coupling Polymerization of Thiophene-Based Polymers
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃/P(o-tolyl)₃ | [8] |
| Solvent | Toluene or Chlorobenzene | [6] |
| Temperature | 90 - 130 °C | [6] |
| Yield | Good | [13] |
| Molecular Weight (Mn) | ~38 kDa | [6] |
| Polydispersity Index (PDI) | ~2.1 | [6] |
Table 4: Chemical Oxidative Polymerization of Thiophene-Based Polymers with FeCl₃
| Parameter | Value | Reference |
| Oxidant:Monomer Ratio | 2:1 to 4:1 | [9] |
| Solvent | Chloroform or Benzene | [9] |
| Temperature | 0 - 23 °C | [9] |
| Yield | High | [9] |
| Molecular Weight (Mw) | >70,000 g/mol (for P3HT) | [14] |
| Polydispersity Index (PDI) | Broad | [11] |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of dibenzothiophene-based polymers.
Caption: General workflow for the synthesis and characterization of dibenzothiophene-based polymers.
Caption: Comparison of different polymerization methods for dibenzothiophene-based polymers.
References
- 1. Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. rloginconsulting.com [rloginconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Functionalized Derivatives of 2-Dibenzothiophenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and functionalization of 2-dibenzothiophenebutanoic acid, a key scaffold in medicinal chemistry and materials science. The following sections outline the synthetic pathways, experimental procedures, and methods for creating a variety of functionalized derivatives.
Synthesis of this compound
The synthesis of the parent compound, this compound, is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting keto-acid.
Step 1: Friedel-Crafts Acylation of Dibenzothiophene
This step involves the reaction of dibenzothiophene with succinic anhydride in the presence of a Lewis acid catalyst to yield 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid.
Experimental Protocol: Synthesis of 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| Dibenzothiophene | 1.0 | 184.26 g/mol | (e.g., 10.0 g, 54.3 mmol) |
| Succinic Anhydride | 1.1 | 100.07 g/mol | (e.g., 5.98 g, 59.7 mmol) |
| Aluminum Chloride (AlCl₃) | 2.2 | 133.34 g/mol | (e.g., 15.9 g, 119.5 mmol) |
| Nitrobenzene | - | - | (e.g., 100 mL) |
| 5% Hydrochloric Acid | - | - | (e.g., 200 mL) |
| 5% Sodium Hydroxide | - | - | (as required) |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend aluminum chloride in nitrobenzene.
-
Cool the suspension in an ice bath and add a solution of dibenzothiophene and succinic anhydride in nitrobenzene dropwise with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, continue stirring at room temperature for 4 hours, and then heat the mixture at 60-70°C for an additional 2 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Perform steam distillation to remove the nitrobenzene.
-
Filter the resulting solid precipitate and wash it with cold water.
-
Dissolve the crude product in a 5% sodium hydroxide solution, treat with activated charcoal, and filter.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid.
-
Collect the product by filtration, wash with water until the washings are neutral, and dry.
-
Recrystallize from a suitable solvent such as aqueous ethanol to obtain the final product.
Expected Yield: Approximately 75-85%.
Step 2: Reduction of 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
The ketone functionality of the intermediate is reduced to a methylene group to yield the final product, this compound. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[1][2][3]
Experimental Protocol: Clemmensen Reduction
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid | 1.0 | 298.35 g/mol | (e.g., 5.0 g, 16.8 mmol) |
| Zinc Amalgam (Zn(Hg)) | - | - | (e.g., 20 g) |
| Concentrated Hydrochloric Acid | - | - | (e.g., 30 mL) |
| Toluene | - | - | (e.g., 20 mL) |
| Water | - | - | (e.g., 15 mL) |
Procedure:
-
Prepare zinc amalgam by stirring zinc wool with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-10 hours. Additional portions of concentrated hydrochloric acid may be added periodically.
-
After the reaction is complete, cool the mixture and separate the toluene layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent like ethanol or acetic acid.
Expected Yield: Approximately 60-70%.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification) [2][4][5]
| Reagent/Solvent | Molar Ratio | Molecular Weight | Amount |
| 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid | 1.0 | 298.35 g/mol | (e.g., 5.0 g, 16.8 mmol) |
| Hydrazine Hydrate (85%) | ~10 | 50.06 g/mol | (e.g., 8.4 mL, ~170 mmol) |
| Potassium Hydroxide | ~6 | 56.11 g/mol | (e.g., 5.6 g, 100 mmol) |
| Diethylene Glycol | - | - | (e.g., 50 mL) |
Procedure:
-
Place the keto-acid, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate and heat the mixture to reflux for 1.5 hours.
-
Rearrange the condenser for distillation and allow the temperature of the reaction mixture to rise to 195-200°C by distilling off water and excess hydrazine.[4]
-
Maintain the reflux at this temperature for an additional 4 hours.
-
Cool the reaction mixture and add water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent.
Expected Yield: Approximately 80-90%.
Functionalization of the Dibenzothiophene Ring
The dibenzothiophene nucleus can be functionalized through electrophilic aromatic substitution reactions. The butanoic acid side chain is a deactivating group, which will direct incoming electrophiles primarily to the meta positions relative to the point of attachment on the dibenzothiophene ring system.
Workflow for Functionalization of this compound
Caption: Electrophilic aromatic substitution pathways for this compound.
Nitration
Experimental Protocol: Nitration of this compound
| Reagent/Solvent | Molar Ratio | Amount |
| This compound | 1.0 | (e.g., 2.0 g) |
| Concentrated Sulfuric Acid | - | (e.g., 20 mL) |
| Fuming Nitric Acid | 1.1 | (e.g., 0.45 mL) |
Procedure:
-
Dissolve this compound in cold concentrated sulfuric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add fuming nitric acid dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until neutral, and dry.
-
Purify the product by column chromatography or recrystallization.
Halogenation (e.g., Bromination)
Experimental Protocol: Bromination of this compound
| Reagent/Solvent | Molar Ratio | Amount |
| This compound | 1.0 | (e.g., 2.0 g) |
| Bromine | 1.1 | (e.g., 0.4 mL) |
| Anhydrous Iron(III) Bromide | catalytic | (e.g., 0.1 g) |
| Carbon Disulfide or Acetic Acid | - | (e.g., 25 mL) |
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., carbon disulfide or glacial acetic acid) in a flask protected from moisture.
-
Add a catalytic amount of anhydrous iron(III) bromide.
-
Add a solution of bromine in the same solvent dropwise with stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Pour the mixture into a solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by chromatography or recrystallization.
Derivatization of the Carboxylic Acid Group
The butanoic acid side chain offers a versatile handle for further functionalization, such as the formation of amides and esters.
Workflow for Carboxylic Acid Derivatization
Caption: Derivatization pathways for the carboxylic acid moiety.
Amide Formation
Experimental Protocol: Amide Synthesis [6]
| Reagent/Solvent | Molar Ratio | Amount |
| This compound | 1.0 | (e.g., 1.0 g) |
| Amine (R-NH₂) | 1.2 | (Varies) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 | (e.g., 0.82 g) |
| HOBt (Hydroxybenzotriazole) | 1.2 | (e.g., 0.58 g) |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 | (e.g., 1.2 mL) |
| Dichloromethane (DCM) | - | (e.g., 20 mL) |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add EDC, HOBt, and the desired amine to the solution.
-
Add DIPEA and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once complete, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Ester Formation
Experimental Protocol: Fischer Esterification
| Reagent/Solvent | Molar Ratio | Amount |
| This compound | 1.0 | (e.g., 2.0 g) |
| Alcohol (R-OH) | (as solvent) | (e.g., 50 mL) |
| Concentrated Sulfuric Acid | catalytic | (e.g., 5-10 drops) |
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the ester by column chromatography or distillation.
These protocols provide a foundation for the synthesis and derivatization of this compound, enabling the creation of a diverse library of compounds for various research applications. It is recommended to consult the primary literature for specific modifications and optimizations for particular derivatives.
References
- 1. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibenzothiophene Derivatives in Organic Electronics: A Review of Recent Advances
Introduction
Dibenzothiophene (DBT) and its derivatives have emerged as a promising class of organic semiconductor materials for a variety of applications in organic electronics. Their rigid, planar structure, and the presence of a sulfur atom contribute to favorable intermolecular interactions and efficient charge transport. Furthermore, the inherent stability of the dibenzothiophene core leads to materials with good thermal and photo-oxidative stability, addressing a key challenge in the development of long-lasting organic electronic devices. While specific data on 2-Dibenzothiophenebutanoic acid in organic electronics is limited in publicly available research, the broader family of dibenzothiophene derivatives has been extensively studied. This document provides a detailed overview of the application of these derivatives in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Organic Field-Effect Transistors (OFETs)
Dibenzothiophene derivatives have been successfully employed as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure of the DBT derivative, which influences its packing in the solid state and its charge transport properties.
Quantitative Data for DBT-based OFETs
| Compound/Derivative | Device Configuration | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | Vacuum-evaporated film | 7.7 x 10⁻² | ~1 x 10⁷ | [1] |
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | Solution-sheared | 0.005 | > 10⁶ | [2] |
| Bis-5'-alkylthiophen-2'yl-2,6-anthracene semiconductors | Thin-film transistor | up to 0.5 | > 10⁷ | [3] |
| 2-tridecyl[1]benzothieno[3,2-b][1]benzothiophene (C13-BTBT) | Low-voltage OFET | up to 17.2 | Not specified | [4] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a general procedure for the fabrication of an OFET using a dibenzothiophene derivative as the semiconductor layer.
1. Substrate Cleaning:
-
Utilize heavily n-doped silicon (n++-Si) wafers with a 300 nm thermally grown SiO₂ layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with a 2% Hellmanex solution, deionized water, acetone, and isopropanol, each for 30 minutes.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 1 hour to remove any remaining organic residues.
2. Dielectric Surface Modification:
-
To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer (SAM). A common choice is n-octyltrichlorosilane (OTS).
-
This treatment is typically done by immersing the cleaned substrates in a dilute solution of OTS in a nonpolar solvent like toluene or by vapor deposition.
3. Semiconductor Deposition:
-
The dibenzothiophene derivative can be deposited onto the treated substrate using various techniques:
-
Solution Shearing: A solution of the DBT derivative in a suitable organic solvent (e.g., chloroform, 1,2-dichlorobenzene) is spread on the substrate, and a blade is moved across the surface at a controlled speed to create a thin film.
-
Spin Coating: A solution of the DBT derivative is dropped onto the center of the substrate, which is then spun at high speed to create a uniform thin film.
-
Vacuum Evaporation: The DBT derivative is heated in a high-vacuum chamber until it sublimes, and the vapor condenses as a thin film on the cooled substrate.
-
-
After deposition, the film is typically annealed at an elevated temperature (e.g., 120 °C) to improve its crystallinity and morphology.
4. Source and Drain Electrode Deposition:
-
Source and drain electrodes, typically made of gold (Au), are deposited on top of the semiconductor layer through a shadow mask.
-
The deposition is carried out in a high-vacuum thermal evaporator at a rate of approximately 10 Å/s to a thickness of 180-200 nm.[5]
5. Device Characterization:
-
The current-voltage (I-V) characteristics of the fabricated OFETs are measured using a semiconductor characterization system (e.g., Keithley 4200A-SCS) under vacuum or in an inert atmosphere.
-
The field-effect mobility (μ) and the on/off current ratio are extracted from the transfer characteristics in the saturation regime.
Figure 1: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, dibenzothiophene derivatives are explored as components of the active layer, which is responsible for light absorption and charge generation. They can be incorporated into donor-acceptor systems to enhance photovoltaic performance.
A ternary strategy, where a third component is added to a host binary system (e.g., PM6:Y6), has been shown to be an effective method to improve the performance of OPVs. Simple-structured molecules based on benzo[1,2-b:4,5-b′]dithiophene, a related sulfur-containing fused-ring system, have been used as the third component to promote molecular packing, facilitate exciton dissociation, and improve charge transportation, ultimately leading to higher power conversion efficiencies.[6]
Organic Light-Emitting Diodes (OLEDs)
Dibenzothiophene derivatives are also investigated as host materials for phosphorescent OLEDs (PhOLEDs). The high triplet energy of the DBT core makes it suitable for hosting blue phosphorescent emitters, preventing energy back-transfer from the dopant to the host and thus improving device efficiency.
Researchers have synthesized various diaryldibenzothiophene derivatives and studied their photophysical and electrochemical properties. These materials exhibit high thermal stability and suitable HOMO levels, making them good candidates for hole-transporting or host materials in OLEDs.[7]
Synthesis of Dibenzothiophene Derivatives
The functionalization of the dibenzothiophene core is crucial for tuning the properties of the resulting materials. A common synthetic route involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Protocol: Suzuki-Miyaura Coupling for Diaryl-Dibenzothiophene Synthesis
1. Reaction Setup:
-
In a reaction vessel, combine 2,8-dibromodibenzothiophene, the desired arylboronic acid (typically in a slight excess), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃).
-
The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
2. Solvent Addition:
-
A mixture of an organic solvent (e.g., 1,2-dimethoxyethane or toluene) and water is added to the reaction vessel while purging with the inert gas.
3. Reaction Conditions:
-
The reaction mixture is stirred vigorously and heated to a temperature of around 85-120 °C for approximately 24 hours.
4. Workup and Purification:
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine and dried over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
The solvent is removed under vacuum, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired diaryl-dibenzothiophene derivative.
Figure 2: Generalized scheme for the synthesis of dibenzothiophene derivatives via Suzuki coupling.
Dibenzothiophene derivatives represent a versatile class of materials for organic electronics. Their robust thermal and chemical stability, coupled with the tunability of their electronic properties through chemical modification, makes them highly attractive for applications in OFETs, OPVs, and OLEDs. While the direct application of this compound is not yet widely reported, the extensive research on other DBT derivatives provides a strong foundation for the future design and synthesis of novel high-performance organic semiconductor materials based on this promising core structure. Further exploration into the structure-property relationships of asymmetrically substituted DBT derivatives and their application in flexible and transparent electronics is anticipated to yield exciting advancements in the field.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 3. High-performance, stable organic thin-film field-effect transistors based on bis-5'-alkylthiophen-2'-yl-2,6-anthracene semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-voltage organic field effect transistors with a 2-tridecyl[1]benzothieno[3,2-b][1]benzothiophene semiconductor layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient enhancement in organic photovoltaics by introducing simple-structured benzo[1,2-b:4,5-b′]dithiophene-based large-bandgap small molecules as the third component - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of Stock Solutions of 2-Dibenzothiophenebutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, step-by-step guide for the accurate preparation of stock solutions of 2-Dibenzothiophenebutanoic acid. Adherence to this protocol is crucial for ensuring reproducibility and reliability in downstream experimental applications.
Introduction
This compound is a heterocyclic compound featuring a dibenzothiophene core with a butanoic acid side chain. Its lipophilic nature makes it a subject of interest in various biological and chemical research areas.[1] The preparation of accurate and consistent stock solutions is the foundational step for any quantitative experiment, ensuring that the concentration of the active compound is known and reproducible across multiple assays. This protocol outlines the necessary materials, safety precautions, and a detailed procedure for preparing high-quality stock solutions.
Physicochemical Data and Properties
A summary of the essential properties of this compound is presented below. This data is critical for performing accurate calculations and for the proper handling and storage of the compound and its solutions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂S | [1][2] |
| Molecular Weight | 270.3 g/mol | [1] |
| Appearance | Off-white to yellow solid powder | Inferred from similar compounds[3] |
| Solubility | Soluble in DMSO, THF, DCM. Insoluble in H₂O. | [1] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[4]
-
Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[5]
-
Exposure: Avoid contact with skin and eyes.[5] In case of skin contact, wash immediately with plenty of soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The same principles can be adapted for different concentrations and volumes.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous/ACS-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Spatula and weighing paper/boat
-
Appropriate size volumetric flask (e.g., 10 mL) with stopper
-
Micropipettes
-
Vortex mixer and/or sonicator
-
Amber glass vials or cryotubes for storage
Step-by-Step Procedure:
-
Calculate the Required Mass:
-
The formula to calculate the mass of solute needed is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM stock solution in a final volume of 10 mL:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 10 mL = 0.010 L
-
Molecular Weight = 270.3 g/mol [1]
-
-
Calculation: Mass = 0.010 mol/L x 0.010 L x 270.3 g/mol = 0.0027 g or 2.7 mg
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out exactly 2.7 mg of this compound using a spatula. Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed powder into a 10 mL volumetric flask. Ensure all the powder is transferred by gently tapping the weighing boat.
-
Add approximately 7-8 mL of DMSO to the volumetric flask.
-
Stopper the flask and vortex gently until the solid is completely dissolved. If the compound is difficult to dissolve, the flask can be placed in a sonicator bath for short intervals. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Final Dilution:
-
Once the solute is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
For ease of use and to prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in amber vials or cryotubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Workflow Visualization
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound (91034-92-3) for sale [vulcanchem.com]
- 2. PubChemLite - this compound (C16H14O2S) [pubchemlite.lcsb.uni.lu]
- 3. Dithiodibenzoic acid | C14H10O4S2 | CID 8409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for Cellular Imaging with Dibenzothiophene Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing dibenzothiophene-based fluorescent probes for high-resolution cellular imaging, with a particular focus on two-photon microscopy. Dibenzothiophene derivatives have emerged as powerful tools for visualizing subcellular structures in live and fixed cells due to their excellent photophysical properties, including large two-photon absorption cross-sections and high quantum yields.[1][2] This document offers step-by-step guidance on cell culture, probe application, imaging parameters, and data analysis to facilitate the successful application of these probes in your research.
I. Overview of Dibenzothiophene Probes
Dibenzothiophene-based probes are a class of fluorescent molecules that are increasingly utilized in biological imaging.[3] Their rigid, planar structure contributes to their favorable photophysical properties, making them suitable for demanding imaging applications such as two-photon microscopy.[1][4][5] These probes can be chemically modified to target specific cellular compartments, including the nucleus and the plasma membrane, enabling precise visualization of cellular architecture and processes.[1]
II. Quantitative Data of Representative Dibenzothiophene Probes
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. This table summarizes the key photophysical properties of several recently developed dibenzothiophene-based probes to aid in your selection process.
| Probe Name/Reference | Target Organelle | One-Photon Excitation (nm) | One-Photon Emission (nm) | Quantum Yield (Φ) | Two-Photon Excitation (nm) | Two-Photon Absorption Cross-Section (GM) | Cell Line Example(s) |
| TPI[1] | Nucleus | 405 | 525-575 | Not Reported | 800 | 471 | 3T3 |
| SOTA[6][7] | N/A (AIEgen) | 360 (in THF) | 481 (in THF) | 0.73 (in Toluene) | 700 | 7247 | A549 |
| Novel Dibenzothiophene Probes[2] | Nucleus | 390-393 | Not Reported | 0.425-0.71 | 800 | 506-630 | 3T3 |
| Dibenzothiophene Derivative 1[8] | N/A | 286 | 396 | Not Reported | Not Reported | Not Reported | Not Reported |
| Dibenzothiophene Derivative 2[8] | N/A | 291 | 403 | Not Reported | Not Reported | Not Reported | Not Reported |
| Dibenzothiophene Derivative 3[8] | N/A | 297 | 465 | Not Reported | Not Reported | Not Reported | Not Reported |
| Dibenzothiophene Derivative 4[8] | N/A | 303 | 467 | Not Reported | Not Reported | Not Reported | Not Reported |
III. Experimental Protocols
The following protocols provide detailed methodologies for cell culture, staining with dibenzothiophene probes, and subsequent imaging. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
A. General Cell Culture
This protocol outlines the basic steps for culturing adherent cell lines such as HeLa or 3T3 cells, which are commonly used for imaging studies with dibenzothiophene probes.
Materials:
-
Adherent cells (e.g., HeLa, 3T3)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Culture flasks or plates
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in a T-75 flask in a 37°C incubator with 5% CO₂.
-
For imaging experiments, seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment. This typically involves seeding 1-2 x 10⁵ cells/mL.[9]
-
Allow cells to adhere and grow for 24-48 hours before staining.[9]
B. Staining Protocol for Nuclear-Targeting Dibenzothiophene Probes
This protocol is designed for live-cell imaging of the nucleus using dibenzothiophene probes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Dibenzothiophene nuclear probe (e.g., TPI)
-
DMSO (for dissolving the probe)
-
Live-cell imaging solution or complete culture medium without phenol red
-
PBS
Procedure:
-
Probe Preparation: Prepare a stock solution of the dibenzothiophene probe in DMSO. For example, a 1 mM stock solution is a common starting point.
-
Working Solution: Dilute the stock solution in a live-cell imaging solution or phenol red-free medium to the desired final concentration. A typical starting concentration is between 0.5 µM and 10 µM.[1][10]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a pre-warmed live-cell imaging solution or PBS to remove unbound probe.[11]
-
-
Imaging: Immediately proceed to imaging on a fluorescence or two-photon microscope.
C. Staining Protocol for Plasma Membrane-Targeting Dibenzothiophene Probes
This protocol provides a general guideline for staining the plasma membrane of live cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Lipophilic dibenzothiophene plasma membrane probe
-
DMSO (for dissolving the probe)
-
Live-cell imaging solution (e.g., HBSS) or complete culture medium
-
PBS
Procedure:
-
Probe Preparation: Prepare a stock solution of the dibenzothiophene probe in DMSO.
-
Working Solution: Dilute the stock solution in a warm, physiologically relevant buffer or medium to the final desired concentration. A starting concentration in the range of 1-10 µM is recommended.
-
Cell Staining:
-
Washing:
-
Imaging: Mount the coverslip or dish and proceed with imaging.
D. Two-Photon Microscopy Imaging
Two-photon microscopy is ideal for imaging dibenzothiophene probes due to its advantages in reduced phototoxicity and deeper tissue penetration.[1][4]
Instrument Settings (Example):
-
Excitation Wavelength: Typically in the near-infrared range, between 700-900 nm, depending on the probe's two-photon absorption spectrum.[4][7] For many dibenzothiophene probes, an excitation wavelength of 800 nm is effective.[1][2]
-
Laser: Mode-locked Ti:Sapphire laser.[5]
-
Objective: High numerical aperture water or oil immersion objective (e.g., 20x, 40x, or 60x).
-
Emission Filter: Select a bandpass filter appropriate for the emission spectrum of the specific dibenzothiophene probe being used (e.g., 525-575 nm for a green-emitting probe).[1]
-
Image Acquisition: Acquire z-stacks to obtain three-dimensional reconstructions of the stained structures.
E. Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new fluorescent probe. The following is a general protocol for a standard MTT assay.
Materials:
-
Cells seeded in a 96-well plate
-
Dibenzothiophene probe at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the dibenzothiophene probe (e.g., 0-100 µM) for a period that reflects the duration of a typical imaging experiment (e.g., 24 hours).[10]
-
After the incubation period, remove the probe-containing medium.
-
Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
IV. Visualizations
A. Experimental Workflow for Cellular Imaging with Dibenzothiophene Probes
The following diagram illustrates the general workflow for utilizing dibenzothiophene probes in cellular imaging experiments.
References
- 1. Researching | Preparation of two-photon fluorescent probe and biological imaging application in cells [researching.cn]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Membrane Staining and Live-Cell Confocal Imaging [bio-protocol.org]
- 4. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An AIE-active fluorophore based dibenzothiophene- S,S -dioxide unit for highly efficient fluorescence imaging and photodynamic therapy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00134J [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 3.3. Cell Cytotoxicity Assay and Fluorescence Imaging [bio-protocol.org]
- 11. SYTO 59 Nuclear Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Dibenzothiophenebutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Dibenzothiophenebutanoic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two main stages of this compound synthesis: the Friedel-Crafts acylation of dibenzothiophene with succinic anhydride and the subsequent reduction of the resulting ketoacid.
Stage 1: Friedel-Crafts Acylation of Dibenzothiophene
The initial step involves the reaction of dibenzothiophene with succinic anhydride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to form 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid.
dot
Figure 1: Workflow for the Friedel-Crafts Acylation of Dibenzothiophene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: Aluminum chloride is hygroscopic and can be deactivated by moisture. 2. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the product.[1] 3. Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate. | 1. Use freshly opened, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere). 2. Increase the molar ratio of AlCl₃ to dibenzothiophene. Common ratios are 2:1 or higher. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Friedel-Crafts acylation on polycyclic aromatic hydrocarbons can sometimes yield a mixture of isomers. | 1. Control the reaction temperature; lower temperatures often favor the formation of a specific isomer. 2. The choice of solvent can influence regioselectivity. Nitrobenzene or carbon disulfide are common solvents for this reaction. 3. Explore alternative catalysts that may offer better regioselectivity. |
| Product is a Dark, Tarry Substance | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in side reactions and degradation. | 1. Maintain a consistent and controlled reaction temperature. Start with a lower temperature and gradually increase if necessary. 2. Monitor the reaction progress closely using TLC and quench the reaction as soon as the starting material is consumed. |
Stage 2: Reduction of 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid
The second stage involves the reduction of the keto group in 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid to a methylene group, yielding the final product, this compound. The two most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
dot
References
Technical Support Center: Purification of Crude 2-Dibenzothiophenebutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-Dibenzothiophenebutanoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. Ideally, the this compound should be highly soluble in the chosen solvent at its boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and are removed during the final filtration).
Q2: What are the likely impurities in my crude this compound sample?
A2: If the crude product was synthesized via the Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, common impurities could include unreacted starting materials (dibenzothiophene and succinic anhydride) and potential byproducts from the acylation reaction.
Q3: How do I select an appropriate recrystallization solvent?
A3: An ideal solvent for recrystallization should:
-
Not react with this compound.
-
Dissolve the compound when hot but not when cold.
-
Either not dissolve the impurities at all or keep them dissolved at all temperatures.
-
Be sufficiently volatile to be easily removed from the purified crystals.
A literature-reported solvent system for this compound is a mixture of ethyl acetate and chloroform.[1] However, you may need to determine the optimal solvent or solvent mixture experimentally. General classes of solvents to consider for aromatic carboxylic acids include alcohols, aqueous alcohols, toluene, and acetic acid.
Q4: My purified product yield is very low. What are the possible reasons?
A4: Low yield can result from several factors:
-
Using an excessive amount of solvent to dissolve the crude product.
-
Premature crystallization during hot filtration.
-
The chosen solvent is too good at dissolving the compound even at low temperatures.
-
Washing the final crystals with a solvent that is not ice-cold.
-
Significant mechanical losses during transfers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. | Try a different solvent or a solvent mixture. Refer to the solvent selection protocol below. |
| There is a large amount of insoluble impurity. | Add a small amount of additional hot solvent. If the solid still does not dissolve, perform a hot filtration to remove the insoluble material. | |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound is coming out of solution above its melting point. | Reheat the solution and add more solvent to decrease the saturation. Allow the solution to cool more slowly. |
| The presence of significant impurities can lower the melting point of the mixture. | Consider a preliminary purification step if the crude product is highly impure. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated; too much solvent was used. | Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The solution is clean and lacks nucleation sites. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| The resulting crystals are discolored. | Colored impurities are present and are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb the desired product. |
| The melting point of the purified crystals is broad or lower than the literature value. | The crystals are still wet with solvent. | Ensure the crystals are thoroughly dried under vacuum. |
| The compound is still impure. | A second recrystallization may be necessary. Consider using a different solvent for the second recrystallization. |
Experimental Protocols
Protocol 1: Solvent Selection
-
Place approximately 50 mg of your crude this compound into several test tubes.
-
To each test tube, add 1 mL of a different test solvent (e.g., ethanol, methanol, toluene, ethyl acetate, chloroform, and mixtures thereof).
-
Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the test tube to cool to room temperature and then place it in an ice bath.
-
The ideal solvent will result in the formation of a significant amount of crystals.
Protocol 2: Recrystallization of Crude this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate/chloroform mixture) while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Molecular Formula | C₁₆H₁₄O₂S | |
| Molecular Weight | 270.34 g/mol | |
| Typical Starting Purity | ~80-95% | This can vary based on the synthesis. |
| Recommended Solvent Ratio (example) | Ethyl Acetate : Chloroform (e.g., 3:1 v/v) | This may need to be optimized. |
| Approximate Solvent Volume | 5-15 mL per gram of crude product | Use the minimum amount of hot solvent. |
| Dissolution Temperature | Boiling point of the solvent/mixture | |
| Cooling Temperature | 0-4 °C | Using an ice-water bath. |
| Expected Yield | 70-90% | Highly dependent on purity and technique. |
| Melting Point (Pure) | Not specified in search results | Should be a sharp melting point range. |
Visual Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene
Welcome to the technical support center for the Friedel-Crafts acylation of dibenzothiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this important synthetic transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, quantitative data, and visual aids to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of dibenzothiophene?
A1: The Friedel-Crafts acylation of dibenzothiophene predominantly yields the 2-acyl derivative. This is because the sulfur atom in the thiophene ring is an ortho-, para- director and activates the adjacent positions (2 and 8). Due to steric hindrance at the 4 and 6 positions and electronic factors, electrophilic attack is most favorable at the 2-position.[1][2] The stability of the intermediate carbocation, which can be represented by more resonance structures when the attack is at the C2 position, also favors the formation of the 2-isomer.[1][2]
Q2: I am observing a mixture of 2- and 3-acyl isomers. How can I improve the regioselectivity?
A2: While the 2-isomer is the major product, the formation of the 3-isomer can occur, particularly under certain conditions. To enhance regioselectivity for the 2-position:
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ tend to give higher selectivity for the 2-position.[3] Milder Lewis acids such as SnCl₄ or ZnCl₂ may lead to a higher proportion of the 3-isomer.[4][5]
-
Solvent: The choice of solvent can influence the product distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used and generally favor 2-acylation.
-
Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product (2-isomer).
Q3: My reaction is giving a very low yield. What are the potential causes and solutions?
A3: Low yields in the Friedel-Crafts acylation of dibenzothiophene can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by water.[6] Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous. The product ketone can also form a complex with the Lewis acid, effectively inhibiting the catalyst. Therefore, a stoichiometric amount of the catalyst is often required.[7]
-
Substrate Purity: Impurities in the dibenzothiophene starting material can interfere with the reaction. Ensure the substrate is of high purity.
-
Insufficient Catalyst: As the product forms a complex with the Lewis acid, at least a stoichiometric amount of the catalyst relative to the acylating agent is necessary.[7] Using sub-stoichiometric amounts will result in incomplete conversion.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or, if selectivity is not an issue, cautiously increasing the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Q4: I am observing the formation of byproducts. What are they and how can I avoid them?
A4: Besides the isomeric acylated products, other byproducts can form:
-
Polyacylation: Although the acyl group is deactivating, preventing further acylation, under harsh conditions (high temperature, excess acylating agent and catalyst), diacylation can occur.[8] Use a moderate excess of the acylating agent and control the reaction temperature.
-
Decomposition: At high temperatures, dibenzothiophene can be prone to decomposition in the presence of a strong Lewis acid. Maintain the recommended reaction temperature.
-
Complex Formation: The product ketone forms a stable complex with the Lewis acid, which is not a byproduct but can complicate workup if not properly hydrolyzed.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst (moisture). | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. |
| Insufficient catalyst. | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[7] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Poor Regioselectivity (Mixture of Isomers) | Use of a mild Lewis acid. | Employ a stronger Lewis acid like AlCl₃ for higher 2-position selectivity.[3] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Polar solvent. | Use a non-polar solvent such as CS₂ or CH₂Cl₂. | |
| Formation of Dark, Tarry Material | Reaction temperature is too high. | Maintain the recommended reaction temperature and monitor the reaction closely. |
| Impure starting materials. | Purify the dibenzothiophene and acylating agent before use. | |
| Difficult Product Isolation/Workup | Incomplete hydrolysis of the product-catalyst complex. | Ensure complete quenching of the reaction mixture with ice-cold dilute acid and stir until all solids dissolve. |
| Emulsion formation during extraction. | Use a saturated brine solution to break up emulsions during the aqueous workup. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Acetyldibenzothiophene using Aluminum Chloride
This protocol is optimized for high regioselectivity towards the 2-isomer.
Materials:
-
Dibenzothiophene (DBT)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
In a separate flask, dissolve dibenzothiophene (1.0 equivalent) in anhydrous dichloromethane.
-
Add the dibenzothiophene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-acetyldibenzothiophene.
Quantitative Data Summary (Illustrative)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2-isomer (%) | Yield of 3-isomer (%) |
| AlCl₃ | Acetyl Chloride | CH₂Cl₂ | 0 to RT | 6 | ~85-90 | <5 |
| SnCl₄ | Acetyl Chloride | CH₂Cl₂ | RT | 12 | ~60-70 | ~10-15 |
| AlCl₃ | Propionyl Chloride | CS₂ | 0 to RT | 8 | ~80-85 | <5 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams have been generated.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Dibenzothiophene
Welcome to the technical support center for the functionalization of dibenzothiophene (DBT). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of dibenzothiophene, categorized by reaction type.
Palladium-Catalyzed C-H Functionalization/Arylation
Question: My Pd-catalyzed C-H arylation of dibenzothiophene is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in C-H arylation of DBT are often traced back to several factors:
-
Catalyst Activity: The choice of palladium catalyst and ligands is crucial. Ensure your catalyst is active and not decomposed. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands.
-
Oxidant: Many C-H activation cycles require a stoichiometric oxidant (e.g., AgOAc, Cu(OAc)₂). The choice and amount of oxidant can significantly impact the yield. In some cases, using a co-oxidant or switching to an oxidant-free system might be beneficial.
-
Solvent: The solvent can influence both the solubility of the reactants and the reaction mechanism. Polar aprotic solvents like DMSO or DMF are often effective.[1]
-
Temperature: C-H activation often requires elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or side reactions. It's important to find the optimal temperature for your specific system.
-
Atmosphere: These reactions are typically sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Question: I am observing a mixture of regioisomers in my C-H functionalization. How can I control the regioselectivity?
Answer: Regioselectivity in the C-H functionalization of DBT is a known challenge. The electronic and steric properties of the substrate and reagents play a significant role.
-
Directing Groups: The presence of directing groups on the DBT core can steer the functionalization to a specific position.
-
Catalyst and Ligand Choice: The steric bulk and electronic properties of the ligands on the palladium catalyst can influence which C-H bond is activated. Experimenting with different ligands is a common strategy to improve regioselectivity.
-
Solvent Effects: The solvent can influence the transition state of the C-H activation step, thereby affecting regioselectivity. It is worthwhile to screen different solvents to optimize for the desired isomer.[2][3]
Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura coupling reaction with a dibenzothiophene boronic acid is not proceeding to completion. What should I check?
Answer: Incomplete conversion in Suzuki-Miyaura coupling can be due to several factors:
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and base. Consider using the more stable boronic esters (e.g., pinacol esters).
-
Base Selection: The choice of base is critical. Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The strength and solubility of the base can significantly affect the reaction rate.
-
Catalyst and Ligand: Ensure your palladium catalyst is active. Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. The ligand choice is also important for stabilizing the catalyst and facilitating the catalytic cycle.[4]
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and an aqueous basic solution is commonly used. The ratio of the solvents can impact the solubility of the reactants and the overall reaction rate.[4]
Question: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. It is often promoted by the presence of oxygen.
-
Thorough Degassing: Rigorous degassing of the reaction mixture before and during the reaction is the most effective way to minimize homocoupling.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can sometimes reduce the extent of homocoupling.
Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of dibenzothiophene is not working. What are the likely reasons?
Answer: Friedel-Crafts acylation has several limitations:
-
Deactivated Rings: The reaction does not work well on aromatic rings that are strongly deactivated by electron-withdrawing groups. If your DBT starting material has deactivating substituents, the reaction may fail.[5][6]
-
Lewis Acid Catalyst: A strong Lewis acid catalyst, such as AlCl₃, is required. Ensure your catalyst is anhydrous and active. The stoichiometry of the catalyst is also important; often, more than one equivalent is needed as it complexes with the product ketone.
-
Substrate Purity: Impurities in the starting material or solvent can poison the catalyst.
-
Polyacylation: While less common than polyalkylation, it's important to note that the introduction of an acyl group deactivates the ring, generally preventing further acylation.[5]
Question: Can I perform a Friedel-Crafts alkylation on dibenzothiophene?
Answer: Yes, but be aware of the common pitfalls of Friedel-Crafts alkylation:
-
Carbocation Rearrangements: The intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of products.
-
Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation, which can be difficult to control.
Halogenation and Nitration (Electrophilic Aromatic Substitution)
Question: I am getting a mixture of isomers in the nitration/halogenation of my substituted dibenzothiophene. How can I predict and control the regioselectivity?
Answer: The regioselectivity of electrophilic aromatic substitution on a substituted DBT is governed by the electronic effects of the existing substituent.
-
Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) are generally ortho, para-directing.
-
Deactivating Groups: Electron-withdrawing groups (e.g., nitro, acyl) are generally meta-directing.
-
Halogens: Halogens are deactivating but are ortho, para-directing.
When multiple substituents are present, their directing effects can either reinforce or oppose each other. Steric hindrance can also play a role in disfavoring substitution at the ortho position.
Quantitative Data Tables
Table 1: Comparison of Catalysts for Electrocatalytic Oxidation of Dibenzothiophene (DBT) to Dibenzothiophene-S-oxide (DBTO)
| Catalyst Material | Faradaic Efficiency for DBTO formation (%) | Notes |
| Gold (Au) | 87.9 | Highly selective for oxidation to DBTO in the presence of water.[7] |
| Platinum (Pt) | Low | Competitive water oxidation leads to low efficiency.[7][8] |
| Palladium (Pd) | Low | Similar to platinum, suffers from competitive water oxidation.[7][8] |
| Nickel (Ni) | Low | Water oxidation is a significant competing reaction.[7][8] |
| Glassy Carbon | Moderate | Shows moderate activity and selectivity.[8] |
Data compiled from studies on the electrocatalytic oxidation of DBT.[7][8] Faradaic efficiency is a measure of the charge transfer efficiency for a specific electrochemical reaction.
Table 2: Optimization of Pd(II)-Catalyzed Direct Arylation of Benzo[b]thiophene 1,1-dioxide
| Pd Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | Cu(OAc)₂ | 1,4-Dioxane | 100 | 39 |
| Pd(OAc)₂ | Cu(OAc)₂ | Toluene | 100 | <10 |
| Pd(OAc)₂ | Cu(OAc)₂ | DCE | 100 | 25 |
| Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 100 | 52 |
| Pd(OAc)₂ | Cu(OAc)₂ | DMF | 100 | 48 |
| PdCl₂ | Cu(OAc)₂ | DMSO | 100 | 41 |
| Pd(MeCN)₂Cl₂ | Cu(OAc)₂ | DMSO | 100 | 35 |
This table summarizes the optimization of reaction conditions for the C2-selective arylation of a DBT analogue, benzo[b]thiophene 1,1-dioxide, with phenylboronic acid.[1] This data can serve as a starting point for optimizing the arylation of dibenzothiophene.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of a halo-dibenzothiophene with a boronic acid.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-dibenzothiophene (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene/water or dioxane/water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[9]
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the acylation of dibenzothiophene.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap, add dibenzothiophene (1.0 equiv.) and a suitable solvent (e.g., dichloromethane, carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.1-2.5 equiv.) portion-wise, keeping the temperature below 10 °C.
-
Acylating Agent Addition: Add the acyl chloride or acid anhydride (1.0-1.1 equiv.) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion (monitor by TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, a saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.[10]
Visualizations
General Troubleshooting Workflow for a Failed Reaction
This diagram outlines a logical workflow for troubleshooting a failed or low-yielding functionalization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. scribd.com [scribd.com]
Long-term stability and proper storage of 2-Dibenzothiophenebutanoic acid
This technical support center provides guidance on the long-term stability and proper storage of 2-Dibenzothiophenebutanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to prevent moisture absorption and contamination.[3][4]
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways include:
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Oxidation: The sulfur atom in the dibenzothiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.
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Decarboxylation: Although generally requiring heat or specific catalytic conditions, the carboxylic acid group could undergo decarboxylation.
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Photodegradation: Aromatic compounds can be sensitive to light, which may induce degradation.[2]
Q4: How can I tell if my sample of this compound has degraded?
A4: Signs of degradation can include:
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A change in physical appearance, such as color or texture.
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The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
A shift in the melting point.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation | Verify the purity of the this compound sample using a suitable analytical method like HPLC or ¹H NMR. |
| Change in physical appearance (e.g., discoloration) | Improper storage (exposure to light, air, or moisture) | Discard the affected sample and obtain a fresh batch. Review and improve storage protocols. |
| Poor solubility compared to a fresh sample | Formation of insoluble degradation products or polymerization | Attempt to purify a small amount by recrystallization. If unsuccessful, use a fresh sample. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program.
-
Analyze the chromatogram for the area of the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.
-
Protocol 2: Accelerated Stability Study
This protocol can be used to predict the long-term stability of the compound.
-
Procedure:
-
Divide a batch of this compound into several aliquots in tightly sealed vials.
-
Store the vials at elevated temperatures (e.g., 40°C, 60°C) and protected from light.
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), remove a vial from each temperature and analyze its purity by HPLC as described in Protocol 1.
-
Plot the percentage of the compound remaining against time for each temperature.
-
The data can be used to model the degradation kinetics and estimate the shelf-life at recommended storage temperatures (e.g., room temperature or refrigerated).
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability-related issues.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts in 2-Dibenzothiophenebutanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Dibenzothiophenebutanoic acid. The information focuses on identifying and characterizing potential byproducts that may arise during the synthesis, which typically proceeds via a two-step process: a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, followed by a Clemmensen reduction of the resulting keto acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid. The second step involves the reduction of the ketone group of this intermediate to a methylene group, typically via a Clemmensen reduction (using zinc amalgam and hydrochloric acid), to yield the final product, this compound.[1][2][3]
Q2: What are the potential byproducts in the Friedel-Crafts acylation step?
A2: The primary side reaction of concern in the Friedel-Crafts acylation of dibenzothiophene is polysubstitution .[4] Since the initial acylation product can still be reactive, there is a possibility of a second acylation occurring on the dibenzothiophene ring system, leading to di-acylated byproducts. The substitution pattern of these di-acylated products can vary. Another potential issue is incomplete reaction, leaving unreacted dibenzothiophene and succinic anhydride in the mixture.
Q3: What byproducts can be expected from the Clemmensen reduction step?
A3: The Clemmensen reduction, while effective for reducing aryl-alkyl ketones, can sometimes lead to side reactions.[1][5][6] Potential byproducts include:
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Incomplete reduction: The starting material, 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid, may not be fully reduced, leading to its presence as an impurity in the final product.
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Alcohol formation: Although not the primary pathway, small amounts of the corresponding secondary alcohol, 4-(dibenzothiophen-2-yl)-4-hydroxybutanoic acid, may be formed.
-
Dimerization products: Under the strongly acidic conditions of the Clemmensen reduction, radical or carbenoid intermediates can potentially dimerize, leading to higher molecular weight impurities.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation:
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For Friedel-Crafts acylation:
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Carefully control the stoichiometry of the reactants. Using a slight excess of dibenzothiophene relative to succinic anhydride can help minimize di-acylation.
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Maintain a low reaction temperature to control the reaction rate and selectivity.
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Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
For Clemmensen reduction:
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Use a sufficient excess of amalgamated zinc and concentrated hydrochloric acid to drive the reaction to completion.
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Ensure the zinc is properly activated (amalgamated) for optimal reactivity.
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Maintain a consistent and vigorous reflux during the reaction.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Low yield of 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid in the first step. | 1. Inactive Lewis acid (AlCl₃).2. Insufficient reaction time or temperature.3. Deactivated dibenzothiophene starting material. | 1. Use fresh, anhydrous AlCl₃.2. Monitor the reaction by TLC or HPLC and adjust time/temperature accordingly.3. Check the purity of the dibenzothiophene. |
| Presence of multiple spots on TLC/peaks in HPLC after Friedel-Crafts acylation. | 1. Polysubstitution.2. Incomplete reaction. | 1. Adjust the stoichiometry of reactants (use excess dibenzothiophene).2. Purify the crude product by column chromatography or recrystallization. |
| Incomplete reduction observed after the Clemmensen step. | 1. Insufficient reducing agent.2. Deactivated zinc amalgam.3. Reaction time too short. | 1. Increase the amount of zinc amalgam and HCl.2. Prepare fresh zinc amalgam before the reaction.3. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. |
| Final product is difficult to purify. | 1. Presence of multiple, closely related byproducts.2. Residual starting materials. | 1. Employ high-performance liquid chromatography (HPLC) for purification.2. Optimize the reaction conditions to minimize byproduct formation.3. Consider alternative purification techniques such as recrystallization from different solvent systems. |
Experimental Protocols
Protocol 1: Synthesis of 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
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To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add dibenzothiophene (1.0 equivalent) at 0-5 °C.
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To this mixture, add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Clemmensen Reduction)
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Prepare zinc amalgam by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
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To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, and 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid (1.0 equivalent).
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Heat the mixture to a vigorous reflux with stirring for 8-16 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and decant the aqueous layer.
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Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Byproduct Identification and Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a gradient HPLC method using a C18 column to separate the desired product from potential byproducts. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point.
-
Use a UV detector to monitor the elution profile. The aromatic nature of the compounds should provide a strong chromophore.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Couple the HPLC system to a mass spectrometer to obtain the molecular weights of the separated components. This will help in identifying potential byproducts based on their mass-to-charge ratio (m/z).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Isolate the major byproducts using preparative HPLC.
-
Acquire ¹H and ¹³C NMR spectra of the isolated byproducts. The chemical shifts and coupling patterns will provide detailed structural information.
-
Compare the spectra of the byproducts with that of the starting materials and the desired product to elucidate their structures. For example, the presence of two distinct aromatic regions in the ¹H NMR spectrum of a byproduct could indicate a di-substituted product.
-
Data Presentation
Table 1: Potential Byproducts and their Expected Mass Spectrometry Data
| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) | Origin |
| This compound | C₁₆H₁₄O₂S | 271.07 | Desired Product |
| 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid | C₁₆H₁₂O₃S | 285.05 | Incomplete Reduction |
| Dibenzothiophene | C₁₂H₈S | 185.04 | Unreacted Starting Material |
| Di-(butanoyl)-dibenzothiophene derivative | C₂₀H₁₆O₄S | 369.08 | Polysubstitution |
| 4-(Dibenzothiophen-2-yl)-4-hydroxybutanoic acid | C₁₆H₁₄O₃S | 287.07 | Incomplete Reduction (Alcohol) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct identification.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Clemmensen reduction [unacademy.com]
- 3. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
How to resolve the poor solubility of 2-Dibenzothiophenebutanoic acid in aqueous buffers
Welcome to the technical support center for handling 2-Dibenzothiophenebutanoic acid. This guide provides troubleshooting protocols and answers to frequently asked questions regarding the solubility challenges associated with this compound in aqueous buffers.
Troubleshooting Guide
This section addresses the primary challenge of poor aqueous solubility for this compound, a compound characterized by a large, non-polar dibenzothiophene core and a polar butanoic acid side chain.[1]
Question: My this compound is not dissolving in my aqueous buffer. What is the first step?
Answer: The primary reason for poor solubility is the compound's hydrophobic tricyclic structure.[1] As a carboxylic acid, its solubility is highly dependent on pH. The first and most critical step is to adjust the pH of your solution.
Action:
-
Determine the pKa: The pKa of a typical carboxylic acid is around 4-5.[2][3]
-
Adjust pH: Increase the pH of your buffer to at least 2 units above the compound's pKa (e.g., pH > 6.5-7.0). This will deprotonate the carboxylic acid group to its highly soluble carboxylate salt form.
-
Method: Prepare a concentrated stock solution of the compound in a dilute base (e.g., 0.1 M NaOH), then carefully add this stock solution to your aqueous buffer to reach the desired final concentration. Ensure the final pH of the solution remains in the desired range.
dot graph "Solubility_pH_Dependence" { layout="dot"; rankdir="LR"; node [shape="rectangle", style="filled", fontname="Arial"]; edge [fontname="Arial"];
subgraph "cluster_low_ph" { label="Low pH (pH < pKa)"; bgcolor="#F1F3F4"; "Acid_Form" [label="R-COOH (Insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_high_ph" { label="High pH (pH > pKa)"; bgcolor="#F1F3F4"; "Salt_Form" [label="R-COO⁻ (Soluble)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Acid_Form" -> "Salt_Form" [label="Add Base (e.g., NaOH)\nDeprotonation", color="#4285F4", fontcolor="#202124"]; "Salt_Form" -> "Acid_Form" [label="Add Acid (e.g., HCl)\nProtonation", color="#EA4335", fontcolor="#202124"]; } caption { label = "Figure 1. pH-dependent equilibrium of a carboxylic acid."; fontsize = 10; fontname = "Arial"; }
Question: I have adjusted the pH, but the solubility is still insufficient for my experiment. What are my other options?
Answer: If pH adjustment alone is not enough, several other techniques can be employed, either individually or in combination. These methods work by altering the properties of the solvent to better accommodate the hydrophobic dibenzothiophene moiety.
The recommended troubleshooting workflow is as follows:
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CoSolvent [label="Step 2: Use Co-solvents\n(e.g., DMSO, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Solubility Sufficient?", shape="diamond", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
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Cyclodextrin [label="Step 4: Use Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> pH_Adjust [color="#5F6368"]; pH_Adjust -> Check1 [color="#5F6368"]; Check1 -> End [label="Yes", color="#34A853", fontcolor="#202124"]; Check1 -> CoSolvent [label="No", color="#EA4335", fontcolor="#202124"];
CoSolvent -> Check2 [color="#5F6368"]; Check2 -> End [label="Yes", color="#34A853", fontcolor="#202124"]; Check2 -> Surfactant [label="No", color="#EA4335", fontcolor="#202124"];
Surfactant -> Check3 [color="#5F6368"]; Check3 -> End [label="Yes", color="#34A853", fontcolor="#202124"]; Check3 -> Cyclodextrin [label="No", color="#EA4335", fontcolor="#202124"]; } caption { label = "Figure 2. Stepwise workflow for resolving solubility issues."; fontsize = 10; fontname = "Arial"; }
Comparison of Solubilization Techniques
The table below summarizes the primary methods for enhancing the solubility of this compound beyond simple pH adjustment.
| Method | Principle of Action | Typical Concentration | Pros | Cons |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute.[4][5] | 1-20% (v/v) | Simple to implement; effective for many compounds. | Can affect biological assays or protein stability; may require a gradient for removal. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their non-polar core, allowing it to be dispersed in the aqueous phase.[6][7] | > Critical Micelle Concentration (CMC) | Highly effective at low concentrations. | Can interfere with cell membranes or assays; may be difficult to remove. |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior that form inclusion complexes with poorly soluble molecules.[8][9][10] | 1-50 mM | Low toxicity; well-defined stoichiometry; can enhance stability.[9][11] | Can have limited loading capacity; may have higher costs. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Adjust Buffer pH: Prepare your desired aqueous buffer (e.g., PBS, TRIS) and adjust its pH to >7.0 to ensure the carboxylic acid group remains deprotonated.
-
Spike into Buffer: While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Concentration Check: Ensure the final concentration of DMSO is as low as possible (ideally <5%, and often <1%) to minimize its impact on the experimental system.
-
Observe: Check the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded, and a lower final concentration or a higher percentage of co-solvent is required.
Protocol 2: Solubilization using a Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.
-
Add Compound: Add the powdered this compound directly to the cyclodextrin-containing buffer.
-
Complex Formation: Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature (e.g., 25°C or 37°C) to facilitate the formation of the inclusion complex.[8]
-
Clarify Solution: Centrifuge or filter the solution (using a 0.22 µm filter) to remove any undissolved material.
-
Determine Concentration: Use a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC) to accurately determine the final concentration of the solubilized compound.
dot graph "Cyclodextrin_Mechanism" { graph [fontname="Arial"]; node [shape="none", fontname="Arial"];
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Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of this compound? A1: While an experimental pKa value is not readily available in public databases, the pKa for a butanoic acid substituent on a large aromatic ring system is expected to be in the range of 4.5 - 5.0, similar to other carboxylic acids.[2][12]
Q2: Will the use of co-solvents or surfactants affect my biological assay? A2: Yes, this is a critical consideration. Organic solvents like DMSO can be toxic to cells and inhibit enzyme activity, typically tolerated only at concentrations below 1%. Surfactants can disrupt cell membranes and denature proteins.[6] It is essential to run appropriate vehicle controls in your experiments to account for these effects.
Q3: How do I know which cyclodextrin to choose? A3: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule with the dimensions of this compound, beta-cyclodextrins (β-CD) and their more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are excellent starting points due to their cavity size.[9][13]
Q4: Can I heat the solution to improve solubility? A4: Heating can temporarily increase solubility, but the compound may precipitate out upon cooling to room or experimental temperature. This can lead to inaccurate concentrations and is generally not recommended for creating stable stock solutions unless the experiment is also performed at an elevated temperature.
Q5: Why can't I just use an organic solvent like Toluene to dissolve it? A5: While the compound is likely soluble in non-polar organic solvents, these are not compatible with aqueous buffers and biological systems.[14] The goal is to dissolve the compound in a physiologically relevant aqueous medium. An extraction is a technique used to separate compounds based on their solubility in organic or aqueous solvents.[14][15]
References
- 1. This compound (91034-92-3) for sale [vulcanchem.com]
- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. scienceasia.org [scienceasia.org]
- 14. youtube.com [youtube.com]
- 15. louis.uah.edu [louis.uah.edu]
Technical Support Center: Minimizing Photobleaching of Dibenzothiophene Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching when using dibenzothiophene-based fluorescent probes.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the photobleaching of dibenzothiophene fluorescent probes during fluorescence microscopy experiments.
FAQs
Q1: What is photobleaching and why is it a concern when using dibenzothiophene probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, your dibenzothiophene probe, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of your imaging data. It is a critical consideration as it can lead to false-negative results or misinterpretation of molecular localizations and interactions.
Q2: My fluorescent signal from the dibenzothiophene probe is fading rapidly. What are the likely causes?
A2: Rapid signal loss is a classic sign of photobleaching. The primary causes include:
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High Excitation Light Intensity: Using a laser or lamp that is too powerful will accelerate the rate of photobleaching.
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Prolonged Exposure Time: Continuous or repeated exposure of the same area of the sample to the excitation light will lead to cumulative photodamage.
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Presence of Molecular Oxygen: Reactive oxygen species (ROS) are major culprits in the photobleaching process. The presence of dissolved oxygen in your sample medium can significantly increase the rate of photobleaching.
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Suboptimal Imaging Medium: The pH, viscosity, and chemical composition of the mounting or imaging medium can influence the photostability of the probe.
Q3: How can I reduce photobleaching without compromising my image quality?
A3: A multi-pronged approach is often the most effective:
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Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that provides a sufficient signal-to-noise ratio. Minimize the exposure time for each image acquisition.
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Use Antifade Reagents: Incorporate a commercially available or homemade antifade reagent into your mounting medium. These reagents work by scavenging reactive oxygen species.
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Choose the Right Imaging System: If available, utilize imaging systems with higher detection efficiency, such as those with high quantum efficiency detectors, which require less excitation light.
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Strategic Imaging: When acquiring z-stacks or time-lapse series, be mindful of the total light dose delivered to the sample. Image only the necessary regions of interest.
Q4: Are there specific antifade reagents recommended for dibenzothiophene probes?
A4: While specific studies on antifade reagents for dibenzothiophene probes are limited, reagents that are effective for other organic fluorophores are a good starting point. Thiophene-based probes are organic dyes, and their photostability is often enhanced by the same classes of antifade agents. Commonly used and effective antifade reagents include those based on p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial formulations like ProLong™ Gold and VECTASHIELD® are also widely used and have been shown to be effective for a broad range of fluorophores.
Q5: Can I quantify the rate of photobleaching for my dibenzothiophene probe in my experimental setup?
A5: Yes, quantifying the photobleaching rate is highly recommended to assess the effectiveness of your mitigation strategies. A common method is to acquire a time-lapse series of images of your stained sample under your typical imaging conditions. The fluorescence intensity in a region of interest is then measured over time. The decay in intensity can be fitted to an exponential function to determine the photobleaching rate constant. For a detailed procedure, refer to the Experimental Protocols section.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent Base | Key Properties | Considerations |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading for many fluorophores. | Can cause initial quenching of fluorescence and may not be compatible with all dyes (e.g., some cyanine dyes). Can also be toxic. |
| n-Propyl Gallate (NPG) | Good antifade properties and is less toxic than PPD. | Can be difficult to dissolve and may not be as potent as PPD. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | A good free radical scavenger that reduces photobleaching. | Generally less effective than PPD. |
| Trolox | A vitamin E analog that is a potent antioxidant. | Often used in live-cell imaging due to lower toxicity. |
Table 2: Photostability of Common Fluorophores (for comparison)
| Fluorophore | Relative Photostability |
| Fluorescein (FITC) | Low |
| Rhodamine | Moderate |
| Cyanine Dyes (e.g., Cy3, Cy5) | Moderate to High |
| Alexa Fluor Dyes | High |
| Dibenzothiophene Probes | Often reported as having "high" photostability, but quantitative comparison varies with specific molecular structure. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Photobleaching
This protocol describes a method to quantify the rate of photobleaching of a fluorescent probe in a fixed sample.
Materials:
-
Fluorescence microscope with a camera or other detector.
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Image analysis software (e.g., ImageJ/Fiji).
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Your dibenzothiophene probe-stained sample mounted with and without an antifade reagent.
Methodology:
-
Sample Preparation: Prepare your biological sample stained with the dibenzothiophene probe according to your standard protocol. Mount one set of samples in a standard buffer/glycerol solution and another set in the same solution supplemented with an antifade reagent.
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Microscope Setup:
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Turn on the microscope and the fluorescence light source. Allow the lamp to stabilize.
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Select the appropriate filter set for your dibenzothiophene probe.
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Set the excitation light intensity to the level you would typically use for your experiments.
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Set the camera exposure time and gain to achieve a good signal without saturating the detector.
-
-
Image Acquisition:
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Locate a region of interest on your sample.
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Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5 seconds for a total of 5 minutes. It is crucial to keep the illumination continuous during the acquisition period.
-
-
Data Analysis:
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Open the time-lapse image series in your image analysis software.
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Define a region of interest (ROI) over a representative stained area.
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Measure the mean fluorescence intensity within the ROI for each time point.
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Also, measure the mean intensity of a background region where there is no staining.
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Subtract the background intensity from the ROI intensity for each time point to get the corrected fluorescence intensity.
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Normalize the corrected intensity values by dividing each value by the intensity of the first time point.
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Plot the normalized fluorescence intensity as a function of time.
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Fit the data to a single exponential decay function: I(t) = I(0) * exp(-kt), where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.
-
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Comparison: Compare the photobleaching rate constants for the samples with and without the antifade reagent to determine its effectiveness.
Mandatory Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorescent probe.
Caption: A logical workflow for troubleshooting photobleaching issues.
Caption: Experimental workflow for quantifying the photobleaching rate of a fluorescent probe.
Challenges and solutions for scaling up 2-Dibenzothiophenebutanoic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Dibenzothiophenebutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main synthetic steps for producing this compound: Friedel-Crafts acylation of dibenzothiophene with succinic anhydride and the subsequent reduction of the resulting keto-acid.
Guide 1: Friedel-Crafts Acylation of Dibenzothiophene
Reaction: Dibenzothiophene + Succinic Anhydride → 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
Issue 1.1: Low Yield of Acylated Product
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to moisture. | Use freshly opened, high-purity catalyst. Handle the catalyst in a glovebox or under an inert atmosphere. |
| Poor Solubility of Reactants: Dibenzothiophene and succinic anhydride may not be fully dissolved in the reaction solvent. | Select a solvent that effectively dissolves all reactants (e.g., nitrobenzene, dichloromethane, or carbon disulfide). Consider a modest increase in reaction temperature to improve solubility, but monitor for side reactions. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments to determine the optimal temperature for your setup. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants and catalyst can lead to incomplete conversion. | Carefully control the stoichiometry. Typically, a slight excess of the acylating agent and a stoichiometric amount or slight excess of the catalyst are used. |
Issue 1.2: Formation of Multiple Isomers (Regioselectivity Issues)
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring Multiple Acylation Sites: The electronic and steric properties of dibenzothiophene can lead to acylation at different positions. | The 2-position is generally favored. To enhance selectivity, consider using a milder Lewis acid or running the reaction at a lower temperature. Sterically hindered catalysts might also improve regioselectivity. |
| Isomerization during Reaction: The product may isomerize under the reaction conditions. | Minimize reaction time and temperature to reduce the likelihood of isomerization. Quench the reaction as soon as the starting material is consumed (monitor by TLC or HPLC). |
Issue 1.3: Product Purification Challenges
| Potential Cause | Suggested Solution |
| Residual Catalyst: The Lewis acid catalyst can form complexes with the product, complicating work-up. | Quench the reaction by carefully adding it to ice-cold dilute acid (e.g., HCl) to hydrolyze the catalyst and break up any complexes. |
| Co-eluting Impurities: Unreacted starting materials or isomeric byproducts may be difficult to separate by chromatography. | Optimize the crystallization solvent system to selectively precipitate the desired product. If chromatography is necessary, use a high-resolution column and an optimized solvent gradient. |
| Product is an Insoluble Solid: The acylated product may precipitate from the reaction mixture, trapping impurities. | If the product precipitates, attempt to triturate the solid with a suitable solvent to wash away impurities. Alternatively, perform a hot filtration to remove insoluble byproducts before crystallization. |
Guide 2: Reduction of 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid
Reaction: 4-(Dibenzothiophen-2-yl)-4-oxobutanoic acid → this compound
This reduction can be achieved via two common methods: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the stability of the starting material and any other functional groups present.
Issue 2.1: Incomplete Reduction (Both Methods)
| Potential Cause | Suggested Solution |
| Insufficient Reducing Agent: The amount of reducing agent may not be sufficient for complete conversion. | Use a larger excess of the reducing agent. For the Clemmensen reduction, ensure the zinc amalgam is freshly prepared and active. For the Wolff-Kishner reduction, ensure a sufficient excess of hydrazine and base. |
| Poor Mass Transfer (Heterogeneous Reactions): In the Clemmensen reduction, poor contact between the substrate and the zinc amalgam can limit the reaction rate. | Ensure vigorous stirring to maintain a good suspension of the zinc amalgam. The use of a co-solvent that is miscible with the aqueous acid may improve mass transfer. |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures. | For the Clemmensen reduction, gentle heating may be required. For the Wolff-Kishner reduction, the temperature needs to be high enough to facilitate the decomposition of the hydrazone intermediate (typically >180 °C). |
Issue 2.2: Side Reactions and Byproduct Formation
| Potential Cause | Suggested Solution |
| Clemmensen Reduction: Formation of Alcohols and Dimeric Products: Incomplete reduction can lead to the formation of alcohol intermediates. Dimerization can also occur. | Ensure a sufficient excess of activated zinc amalgam and concentrated acid. Longer reaction times may be necessary. |
| Wolff-Kishner Reduction: Azine Formation: The hydrazone intermediate can react with another molecule of the ketone to form an azine, which is difficult to reduce. | The Huang-Minlon modification, where water and excess hydrazine are removed by distillation after hydrazone formation, can minimize azine formation.[1] |
| Wolff-Kishner Reduction: Substrate Degradation at High Temperatures: The high temperatures required can lead to the degradation of sensitive substrates. | Consider modified Wolff-Kishner procedures that allow for lower reaction temperatures, such as the Cram modification using potassium tert-butoxide in DMSO. |
Issue 2.3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Emulsion Formation during Work-up: The presence of finely divided solids (e.g., zinc in Clemmensen) or high concentrations of base (Wolff-Kishner) can lead to stable emulsions during extraction. | Filter the reaction mixture before work-up to remove any solids. During extraction, add brine to help break emulsions. Centrifugation can also be effective on a smaller scale. |
| Product Contaminated with Starting Material or Intermediates: Incomplete reaction or side reactions can lead to a mixture of products. | Recrystallization is often the most effective method for purifying the final carboxylic acid product. A pH adjustment during work-up can also help separate the acidic product from neutral impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred synthetic route for the large-scale production of this compound?
A1: The most commonly cited route involves a two-step process:
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Friedel-Crafts acylation of dibenzothiophene with succinic anhydride using a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid.
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Reduction of the resulting keto-acid to the desired this compound. The choice of reduction method (Clemmensen or Wolff-Kishner) depends on the overall molecular structure and functional group tolerance.
Q2: How can I improve the regioselectivity of the Friedel-Crafts acylation to favor the 2-substituted product?
A2: Acylation of dibenzothiophene generally favors the 2-position due to electronic effects. To maximize this selectivity, consider the following:
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Choice of Solvent: The solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are often preferred.
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Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.
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Catalyst: Using a milder Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) instead of AlCl₃ may improve selectivity, although it might require longer reaction times or higher temperatures.
Q3: What are the main safety concerns when scaling up the Friedel-Crafts acylation?
A3: The primary safety concerns include:
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Highly Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of the catalyst. Ensure adequate cooling and controlled addition of reagents.
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Hydrogen Chloride Gas Evolution: The reaction releases HCl gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood with a gas trap.
-
Handling of Aluminum Chloride: AlCl₃ is a water-reactive and corrosive solid. It should be handled in a dry environment, and appropriate personal protective equipment (PPE) should be worn.
Q4: I am observing a significant amount of unreacted starting material in my reduction step. What should I do?
A4: This indicates an incomplete reaction. For the Clemmensen reduction , ensure your zinc amalgam is highly active. You can reactivate it by washing with dilute HCl. Also, ensure vigorous stirring to maximize contact between the reactants. For the Wolff-Kishner reduction , make sure the reaction temperature is high enough for the decomposition of the hydrazone (typically >180 °C) and that a sufficient excess of both hydrazine and a strong base (like KOH) is used.
Q5: What are the best analytical techniques to monitor the progress of the synthesis and assess the purity of the final product?
A5: A combination of techniques is recommended:
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Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction conversion and for determining the purity of the final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Dibenzothiophene
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Reaction Setup: A dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is assembled.
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Charging Reactants: The flask is charged with dibenzothiophene and a suitable solvent (e.g., nitrobenzene or dichloromethane). The mixture is stirred until the dibenzothiophene is completely dissolved.
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Catalyst Addition: The Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise to the stirred solution while maintaining the temperature at 0-5 °C using an ice bath.
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Addition of Acylating Agent: A solution of succinic anhydride in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.
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Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until all the solids have dissolved.
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Extraction: The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
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Purification: The organic solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid.
Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification)
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Reaction Setup: A round-bottom flask equipped with a reflux condenser and a distillation head is used.
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Charging Reactants: The flask is charged with 4-(dibenzothiophen-2-yl)-4-oxobutanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
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Hydrazone Formation: The mixture is heated to 130-140 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will start to distill off.
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Reduction: The temperature is then slowly raised to 190-200 °C, and the reaction is refluxed for 3-4 hours. The evolution of nitrogen gas should be observed.
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Work-up: The reaction mixture is cooled to room temperature and diluted with water. The solution is then acidified with concentrated hydrochloric acid, which will precipitate the product.
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Purification: The precipitated solid is collected by filtration, washed with water, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Interpreting NMR Spectra of Dibenzothiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzothiophene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret complex or unexpected Nuclear Magnetic Resonance (NMR) spectra encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons in my substituted dibenzothiophene spectrum show complex, overlapping multiplets instead of clean, predictable patterns?
A1: The rigid, polycyclic aromatic system of dibenzothiophene often leads to complex ¹H NMR spectra in the aromatic region for several reasons:
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Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J-value), second-order effects can occur. This leads to non-intuitive splitting patterns and intensities, where the simple n+1 rule does not apply. The multiplets may appear to "lean" towards each other.
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Overlapping Signals: The chemical shifts of the eight aromatic protons in the dibenzothiophene scaffold can be very similar, leading to significant signal overlap. This is especially true for unsubstituted or symmetrically substituted derivatives.
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Long-Range Couplings: In aromatic systems, couplings over four or five bonds (⁴J or ⁵J) can be observed, further complicating the splitting patterns of what might initially be expected to be simple doublets or triplets.
Q2: I've synthesized a dibenzothiophene derivative, and the chemical shifts in the ¹H NMR spectrum are not what I predicted. What could be the cause?
A2: Several factors can influence proton chemical shifts in dibenzothiophene compounds, leading to deviations from predicted values:
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Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts. Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d (CDCl₃) due to anisotropic effects. It is advisable to run spectra in different solvents if unexpected shifts are observed.[1][2][3]
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Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents can cause significant shielding or deshielding of nearby protons. These effects are not always straightforward to predict without computational modeling or comparison to closely related known compounds.
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Oxidation State of Sulfur: Oxidation of the sulfur atom to a sulfoxide (DBTO) or a sulfone (DBTO₂) dramatically alters the electronic structure of the molecule. This generally leads to a downfield shift of the protons, particularly those in the peri positions (protons adjacent to the sulfur-containing ring).
Q3: My ¹³C NMR spectrum of a dibenzothiophene derivative has weak quaternary carbon signals. Is this normal?
A3: Yes, it is common for quaternary carbon signals in ¹³C NMR spectra to be weaker than those of protonated carbons. This is due to two main reasons:
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Lack of Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of protonated carbons is enhanced by the NOE from the attached protons. Quaternary carbons lack this enhancement and therefore appear weaker.
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Longer Relaxation Times: Quaternary carbons often have longer spin-lattice relaxation times (T₁). If the delay between pulses in the NMR experiment is too short, these carbons may not fully relax, leading to a decrease in signal intensity.
Troubleshooting Guides
Issue 1: Unresolvable Overlapping Multiplets in the Aromatic Region
Symptoms: The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) appears as a broad, unresolved "hump" or a series of overlapping multiplets, making it impossible to extract coupling constants or assign individual protons.
Possible Causes:
-
Poor instrument shimming.
-
High sample concentration leading to peak broadening.
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Inherent signal overlap due to similar chemical shifts.
-
Presence of multiple isomers or impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping aromatic signals.
Detailed Methodologies:
-
Protocol for Optimizing Sample Preparation and Acquisition:
-
Concentration: Aim for a sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent for ¹H NMR. For poorly soluble compounds, gentle warming or sonication may aid dissolution. If solubility is very low, consider a more suitable solvent or acquiring the spectrum at an elevated temperature.
-
Solvent Choice: If the spectrum is crowded in CDCl₃, re-run the sample in benzene-d₆. The anisotropic nature of benzene can induce significant chemical shift dispersion, often resolving overlapping signals.
-
Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio for dilute samples. Ensure the spectral width is adequate to cover all expected signals.
-
-
Protocol for 2D NMR Analysis:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other. This is invaluable for tracing out the connectivity within the individual benzene rings of the dibenzothiophene core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It helps in assigning protonated carbons and can aid in resolving overlapping proton signals if the attached carbons are well-resolved.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and for piecing together the molecular fragments identified from COSY and HSQC.
-
Issue 2: Unexpected Splitting Patterns (e.g., Apparent Triplet of Doublets instead of a simple Doublet)
Symptoms: A proton signal exhibits a more complex splitting pattern than predicted by the simple n+1 rule, considering only vicinal (three-bond) couplings.
Possible Causes:
-
Long-range coupling: Coupling across four or five bonds (⁴J or ⁵J) is occurring.
-
Second-order effects: The coupling constant (J) is of a similar magnitude to the difference in chemical shift (Δν) between the coupling partners.
-
Magnetic inequivalence: Protons that are chemically equivalent may not be magnetically equivalent, leading to more complex splitting.
Interpretation Workflow:
Caption: Workflow for interpreting complex splitting patterns.
Detailed Methodologies:
-
Spectral Analysis:
-
Expand the multiplet of interest.
-
Use the NMR software to measure the distances (in Hz) between the lines to determine the coupling constants.
-
Look for reciprocal coupling constants in other multiplets to identify coupling partners.[4]
-
-
Homonuclear Decoupling:
-
This is a 1D NMR experiment where a specific proton resonance is irradiated while the rest of the spectrum is observed.
-
The irradiated proton will become a singlet, and any protons coupled to it will collapse into simpler multiplets.
-
This directly confirms which protons are coupled and helps to simplify complex regions of the spectrum.
-
Data Tables
Table 1: Typical ¹H NMR Chemical Shift and Coupling Constant Ranges for Dibenzothiophene and its Oxides in CDCl₃
| Proton | Dibenzothiophene (ppm)[5] | Dibenzothiophene-5-oxide (ppm) | Dibenzothiophene-5,5-dioxide (ppm) | Typical Coupling Constants (Hz)[4][5][6] |
| H-1, H-9 | ~8.15 | ~8.0-8.2 | ~8.0-8.2 | ³J ≈ 7-9 (ortho) |
| H-2, H-8 | ~7.45 | ~7.5-7.7 | ~7.6-7.8 | ⁴J ≈ 1-3 (meta) |
| H-3, H-7 | ~7.45 | ~7.5-7.7 | ~7.6-7.8 | ⁵J < 1 (para) |
| H-4, H-6 | ~7.85 | ~7.9-8.1 | ~7.9-8.1 |
Note: Chemical shifts are approximate and can vary significantly with substitution.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Dibenzothiophene in CDCl₃
| Carbon | Chemical Shift (ppm)[7] |
| C-1, C-9 | ~122.9 |
| C-2, C-8 | ~126.8 |
| C-3, C-7 | ~124.4 |
| C-4, C-6 | ~121.6 |
| C-4a, C-5a | ~135.5 |
| C-9a, C-9b | ~139.5 |
Note: Assignments can be confirmed with HSQC and HMBC experiments.
References
- 1. Solvent effects on the chemical shifts of halogenated derivatives of diphenyl sulphone, dibenzothiophene and dibenzothiophene 5,5-dioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects on the chemical shifts of halogenated derivatives of diphenyl sulphone, dibenzothiophene and dibenzothiophene 5,5-dioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects on the chemical shifts of halogenated derivatives of diphenyl sulphone, dibenzothiophene and dibenzothi… [ouci.dntb.gov.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dibenzothiophene(132-65-0) 1H NMR [m.chemicalbook.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Optimizing ESI-MS Analysis of 2-Dibenzothiophenebutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor ionization of 2-Dibenzothiophenebutanoic acid and similar molecules in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the ESI-MS analysis of this compound, a molecule possessing both a hydrophobic polycyclic aromatic hydrocarbon (PAH) core and a hydrophilic carboxylic acid functional group.
FAQ 1: Why am I seeing a weak or no signal for this compound in ESI-MS?
Poor ionization of this compound is common due to its dual chemical nature. The hydrophobic dibenzothiophene moiety can hinder efficient droplet formation and desolvation in typical reversed-phase LC-MS mobile phases, while the carboxylic acid group can be challenging to ionize effectively, especially in the presence of certain mobile phase additives.
Troubleshooting Steps:
-
Optimize Ionization Mode:
-
Negative Ion Mode (-ESI): This is generally the preferred mode for carboxylic acids as it facilitates the detection of the deprotonated molecule [M-H]⁻.
-
Positive Ion Mode (+ESI): While less common for underivatized carboxylic acids, adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺) can sometimes be observed, although often with poor sensitivity.[1]
-
-
Review Mobile Phase Composition: The choice of mobile phase additives is critical.
-
For Negative Ion Mode:
-
Consider using a low concentration of a weak acid like acetic acid (~0.1%).[1] While counterintuitive, this can sometimes improve signal stability.
-
Ammonium acetate or ammonium formate can be used, but they may suppress the signal for some carboxylic acids.
-
-
For the PAH Moiety: For molecules with significant PAH character, consider adding tetramethylammonium hydroxide (TMAH) to the mobile phase in negative ion mode, as it has been shown to enhance the ionization of PAHs.
-
-
Adjust ESI Source Parameters:
-
Cone Voltage (or Fragmentor/Orifice Voltage): This parameter has a significant impact on ion transmission and in-source fragmentation. Systematically vary the cone voltage (e.g., in 10-20 V increments) to find the optimal setting for the [M-H]⁻ ion. Lower voltages generally favor the precursor ion, while higher voltages can induce fragmentation.
-
Capillary Voltage: Optimize the capillary voltage to ensure a stable spray. Excessively high voltages can lead to corona discharge and signal instability.[1]
-
Desolvation Temperature and Gas Flow: The hydrophobic nature of the dibenzothiophene core may require higher desolvation temperatures and gas flows to facilitate efficient solvent evaporation.
-
-
Consider Chemical Derivatization: If mobile phase and source optimization are insufficient, derivatization of the carboxylic acid group is a highly effective strategy to dramatically improve ionization efficiency.
FAQ 2: How can I improve the signal intensity of this compound using mobile phase additives?
The strategic use of mobile phase additives can significantly enhance the ESI-MS signal. The following table summarizes the effects of common additives.
| Mobile Phase Additive | Typical Concentration | Ionization Mode | Expected Effect on this compound Signal |
| Formic Acid | 0.1% | +ESI / -ESI | In +ESI, it can aid in protonation for some molecules. In -ESI, it can suppress the signal of carboxylic acids, though low concentrations (e.g., 1 mM) might be necessary for chromatographic reproducibility with a moderate loss in sensitivity.[2] |
| Acetic Acid | 0.1% | -ESI | Often a good starting point for carboxylic acids in negative ion mode, providing a balance of chromatographic performance and signal response.[1] |
| Ammonium Formate | 5-10 mM | +ESI / -ESI | Can improve peak shape. In -ESI, it may suppress the signal of carboxylic acids compared to weak acids.[2] Formate adducts may be observed. |
| Ammonium Acetate | 5-10 mM | +ESI / -ESI | Similar to ammonium formate, it can enhance chromatography but may not provide the best sensitivity for carboxylic acids in -ESI. |
| Tetramethylammonium Hydroxide (TMAH) | Low concentrations | -ESI | Particularly effective for enhancing the ionization of the PAH moiety. |
FAQ 3: What is chemical derivatization and how can it help?
Chemical derivatization involves reacting the analyte with a reagent to attach a chemical group that is more readily ionized in ESI-MS. For carboxylic acids, this typically involves adding a group with a permanent positive charge, allowing for highly sensitive detection in positive ion mode.
Benefits of Derivatization:
-
Significant Signal Enhancement: It is common to see signal increases of 10 to over 700-fold.[2][3]
-
Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better peak shape and retention on reversed-phase columns.
-
Analysis in Positive Ion Mode: Allows for analysis in the often more sensitive and stable positive ion mode.
The following table compares common derivatization reagents for carboxylic acids:
| Derivatization Reagent | Typical Signal Enhancement | Key Features |
| 2-Picolylamine (PA) | 9 to >700-fold[2][3] | Simple and rapid reaction. The resulting derivative is highly responsive in +ESI. |
| 4-APEBA | Significant enhancement | Introduces a permanent positive charge and a bromine atom, creating a characteristic isotopic pattern for easy identification. |
| TMPP | Substantial improvement | Adds a permanently charged phosphonium group, leading to excellent ionization efficiency in +ESI. |
FAQ 4: My peak shape is poor (e.g., tailing or fronting). What can I do?
Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for a carboxylic acid. Using a mobile phase with a pH well above the pKa of the butanoic acid group (typically around 4.8) can lead to peak tailing on some columns. A slightly acidic mobile phase (e.g., with 0.1% acetic acid) often provides better peak shape.
-
Column Choice: If using a standard C18 column, consider one that is end-capped to minimize interactions with free silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions.
FAQ 5: Should I consider an alternative ionization technique?
Yes. If you have access to other ionization sources, they may be more suitable for this type of molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar and more volatile compounds.[4][5][6] Given the significant hydrophobic character of the dibenzothiophene core, APCI could provide a stronger signal than ESI.[5][6][7]
-
Atmospheric Pressure Photoionization (APPI): APPI is also an excellent choice for nonpolar aromatic compounds like PAHs and may offer superior sensitivity to ESI for this compound.[5]
Experimental Protocols
Protocol 1: Derivatization of this compound with 2-Picolylamine (PA)
This protocol is adapted from methods developed for the derivatization of carboxylic acids for enhanced ESI-MS detection.[2][3]
Materials:
-
This compound sample
-
2-Picolylamine (PA)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of 2,2'-dipyridyl disulfide in acetonitrile.
-
Prepare a 10 mg/mL solution of triphenylphosphine in acetonitrile.
-
Prepare a 10 mg/mL solution of 2-picolylamine in acetonitrile.
-
-
Sample Preparation:
-
Dry down an appropriate amount of your this compound sample or extract in a microcentrifuge tube.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of the TPP solution.
-
Add 50 µL of the DPDS solution.
-
Add 50 µL of the PA solution.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
-
Sample Analysis:
-
Dilute the reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.
-
Inject the diluted sample into the LC-MS system operating in positive ion mode. Monitor for the protonated derivatized molecule.
-
Protocol 2: General LC-MS Method for Underivatized this compound
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage of B (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: 20 - 50 V (optimize for your specific instrument and compound)
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Scan Range: m/z 100-500
Visualizations
Troubleshooting Workflow for Poor Ionization
Caption: A step-by-step workflow for troubleshooting poor ESI-MS signal of this compound.
Decision Logic for Method Development
Caption: Decision tree for selecting an appropriate analytical strategy for this compound.
References
- 1. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ammonium Formate vs. Ammonium Acetate in HILIC - Chromatography Forum [chromforum.org]
Best practices for handling and disposal of dibenzothiophene reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of dibenzothiophene reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with dibenzothiophene?
A1: Dibenzothiophene is considered a hazardous substance.[1] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2] Ingestion may lead to gastrointestinal issues, and chronic exposure could potentially affect the liver.[2] It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][3][4]
Q2: What personal protective equipment (PPE) is required when handling dibenzothiophene?
A2: When handling dibenzothiophene, it is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are necessary.[2][3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) and a lab coat or protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH or European Standard EN 149 approved respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood.[2][3]
Q3: What are the proper storage conditions for dibenzothiophene?
A3: Dibenzothiophene should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from strong oxidizing agents, as they are incompatible.[2][5]
Q4: How should I dispose of dibenzothiophene waste?
A4: Dibenzothiophene and its containers must be disposed of as hazardous waste.[1] Do not allow the chemical to enter drains or the environment.[1][4] All waste material should be collected in a suitable, labeled container and disposed of through an approved waste disposal plant or a licensed waste management authority.[1][4] Always follow local, state, and federal regulations for hazardous waste disposal.
Q5: What should I do in case of a dibenzothiophene spill?
A5: For a minor spill, first ensure you are wearing the appropriate PPE.[1] Remove all ignition sources.[1] Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2] Ventilate the area of the spill. For major spills, evacuate the area and alert emergency responders.[1]
Q6: What are the first-aid measures for dibenzothiophene exposure?
A6:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of water. If irritation develops, seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction outcome or low yield | Impurities in the dibenzothiophene reagent. | Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Incompatibility with other reagents or solvents. | Review the reactivity profile of dibenzothiophene. It is incompatible with strong oxidizing agents.[2][5] | |
| Reaction conditions (temperature, pressure, atmosphere) are not optimal. | Consult literature for established protocols for similar reactions involving dibenzothiophene. | |
| Difficulty in dissolving dibenzothiophene | Use of an inappropriate solvent. | Dibenzothiophene is soluble in benzene and related solvents but insoluble in water.[6] |
| Contamination of the work area | Improper handling techniques leading to spills or dust generation. | Always handle solid dibenzothiophene in a fume hood and use techniques that minimize dust formation.[2] |
| Inadequate cleaning procedures after use. | Thoroughly decontaminate work surfaces and equipment with an appropriate solvent and cleaning agent after handling dibenzothiophene. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Appearance | Yellow to green crystalline powder | [2] |
| Melting Point | 97-100 °C | [4] |
| Boiling Point | 332-333 °C | [4] |
| Flash Point | 170 °C (338 °F) | [2] |
| Autoignition Temperature | > 450 °C (> 842 °F) | [2] |
| Oral LD50 (mouse) | 470 mg/kg | [2] |
| Occupational Exposure Limits (for related particulates) | TWA: 10 mg/m³ (Inhalable), 3 mg/m³ (Respirable) (Canada - Ontario) | [1] |
| TWA: 5 mg/m³ (Respirable fraction) (US - Tennessee, California, Michigan, Wyoming) | [1] | |
| TWA: 10 mg/m³ (Total Dust) (US - Oregon) | [1] |
Experimental Protocols
General Protocol for a Reaction Involving Dibenzothiophene (Example: Oxidation)
Disclaimer: This is a general guideline and should be adapted based on the specific reaction being performed. Always consult the relevant literature and perform a risk assessment before starting any new experiment.
-
Preparation:
-
Ensure the reaction will be carried out in a well-ventilated fume hood.
-
Gather all necessary PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Set up the required glassware and ensure it is clean and dry.
-
-
Reagent Handling:
-
Weigh the required amount of dibenzothiophene solid carefully to minimize dust generation.
-
Dissolve the dibenzothiophene in an appropriate solvent (e.g., a non-polar organic solvent) within the reaction flask.
-
-
Reaction:
-
Slowly add the other reactants (e.g., an oxidizing agent like hydrogen peroxide) to the reaction mixture, monitoring the temperature and any visible changes.
-
Maintain the desired reaction temperature using a water bath, oil bath, or heating mantle with a temperature controller.
-
Stir the reaction mixture for the predetermined amount of time.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any unreacted reagents using a suitable procedure.
-
Extract the product into an appropriate organic solvent.
-
Wash the organic layer with water or brine as needed.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using techniques such as recrystallization or column chromatography.
-
-
Waste Disposal:
-
Collect all aqueous and solvent waste containing dibenzothiophene or its byproducts in separate, clearly labeled hazardous waste containers.
-
Dispose of the waste through your institution's hazardous waste management program.
-
Visualizations
Caption: Workflow for the safe handling and disposal of dibenzothiophene.
Caption: Troubleshooting decision tree for dibenzothiophene experiments.
References
- 1. Facile synthesis of dibenzothiophene S -oxides from sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05703H [pubs.rsc.org]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Dibenzothiophene - Wikipedia [en.wikipedia.org]
Validation & Comparative
Confirming the Structure of 2-Dibenzothiophenebutanoic Acid: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel compound is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 2-Dibenzothiophenebutanoic acid, a molecule of interest in medicinal chemistry and materials science. We will explore the expected data from various 2D NMR techniques and compare their utility against alternative analytical methods, supported by detailed experimental protocols.
The precise arrangement of atoms within this compound, comprising a dibenzothiophene core linked to a butanoic acid side chain at the 2-position, can be definitively established using a suite of 2D NMR experiments. These techniques, including COSY, HSQC, and HMBC, provide through-bond connectivity information, offering a comprehensive picture of the molecular framework.
Predicted 2D NMR Spectroscopic Data for this compound
While specific experimental spectra for this compound are not publicly available, we can predict the expected correlations based on the known chemical shifts of dibenzothiophene and butanoic acid moieties. These predictions serve as a guide for researchers performing this analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~7.9 | ~122 |
| 3 | ~7.8 | ~127 |
| 4 | ~8.1 | ~121 |
| 6 | ~7.4 | ~124 |
| 7 | ~7.4 | ~122 |
| 8 | ~7.9 | ~123 |
| 9 | ~7.6 | ~127 |
| 1' | ~2.8 | ~35 |
| 2' | ~2.0 | ~27 |
| 3' | ~2.4 | ~33 |
| 4' | - | ~179 |
| 4a | - | ~135 |
| 4b | - | ~139 |
| 5a | - | ~140 |
| 9a | - | ~136 |
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, other analytical techniques can also provide crucial structural information. Here, we compare 2D NMR with X-ray crystallography and Mass Spectrometry.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry. | Provides a complete solution-state structure. Non-destructive. | Requires a relatively concentrated and pure sample. Does not provide information on crystal packing. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal, bond lengths, and angles.[1] | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern.[2][3] | High sensitivity, requires a very small amount of sample. Can provide information about the elemental composition. | Does not provide direct information about atomic connectivity or stereochemistry. Isomers can be difficult to distinguish. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.
General Sample Preparation:
A sample of 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates proton signals with their directly attached carbon atoms. A phase-sensitive gradient-selected HSQC experiment is typically employed. The proton dimension spectral width is set to 10-12 ppm, and the carbon dimension is set to 160-180 ppm. Data is acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension.
HMBC (Heteronuclear Multiple Bond Correlation):
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. A gradient-selected HMBC experiment is performed with a long-range coupling delay optimized for J-couplings of 4-8 Hz. The spectral widths and data points are similar to the HSQC experiment.
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the experimental workflow and the logical connections derived from the 2D NMR data to confirm the structure of this compound.
References
- 1. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to HPLC-UV Method Validation for Purity Assessment of 2-Dibenzothiophenebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for assessing the purity of 2-Dibenzothiophenebutanoic acid. The performance of this method is objectively compared against an alternative HPLC-UV method, supported by detailed experimental data. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control.
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1][2] As outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a thorough validation process ensures that the analytical method is accurate, specific, reproducible, and reliable.[3][4][5][6] This guide adheres to these principles, presenting a side-by-side comparison of two methods for the purity analysis of this compound, a key intermediate in various pharmaceutical syntheses.
Introduction to this compound and Purity Assessment
This compound is a heterocyclic compound with a dibenzothiophene core, a structure relevant in medicinal chemistry and materials science. The synthesis of this compound can result in process-related impurities.[7] For instance, the synthesis often involves a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, followed by a reduction.[7] This can lead to residual starting materials and by-products. Therefore, a validated analytical method is essential to ensure the purity of the final compound, which is critical for its use in further drug development and manufacturing.
This guide details the validation of a proposed HPLC-UV method and compares it with an alternative method, focusing on key validation parameters as stipulated by ICH guidelines.[6][8]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (99.8% purity)
-
Potential Impurities: Dibenzothiophene, Succinic anhydride, 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector or equivalent.
Chromatographic Conditions
Two distinct HPLC-UV methods were evaluated:
Table 1: Chromatographic Conditions for Proposed and Alternative Methods
| Parameter | Proposed Method | Alternative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: WaterB: Methanol |
| Gradient | 60% B to 90% B in 10 min | Isocratic at 70% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 265 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temp. | 30 °C | 35 °C |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Spiking Stock Solution (100 µg/mL): Prepare a stock solution containing each potential impurity at a concentration of 100 µg/mL in the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Prepare a sample solution of this compound at a nominal concentration of 100 µg/mL in the diluent.
Method Validation and Comparative Data
The validation of both HPLC-UV methods was performed in accordance with ICH guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][6]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] This was evaluated by analyzing a blank, the reference standard, a spiked sample containing potential impurities, and a placebo sample.
-
Proposed Method: The chromatogram of the spiked sample showed complete resolution of this compound from all potential impurities. No interfering peaks were observed at the retention time of the main peak in the blank or placebo chromatograms.
-
Alternative Method: The isocratic elution resulted in partial co-elution of one of the impurities with the main peak, indicating a lack of specificity for this method.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
Table 2: Linearity Data
| Parameter | Proposed Method | Alternative Method |
| Range (µg/mL) | 1 - 200 | 5 - 250 |
| Regression Equation | y = 45872x + 1254 | y = 39854x + 2341 |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
The proposed method demonstrates excellent linearity over the tested range with a correlation coefficient exceeding 0.999.
Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] Accuracy was determined by the recovery of spiked samples at three concentration levels.
Table 3: Accuracy Data
| Spiked Level | Proposed Method (% Recovery ± RSD) | Alternative Method (% Recovery ± RSD) |
| 80% | 99.5 ± 0.8% | 97.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 98.5 ± 1.2% |
| 120% | 99.8 ± 0.7% | 97.8 ± 1.8% |
The proposed method shows higher and more consistent recovery rates across all levels.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table 4: Precision Data (%RSD)
| Precision Level | Proposed Method | Alternative Method |
| Repeatability (n=6) | 0.6% | 1.3% |
| Intermediate Precision (n=6) | 0.9% | 1.8% |
The lower %RSD values for the proposed method indicate superior precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ Data
| Parameter | Proposed Method | Alternative Method |
| LOD (µg/mL) | 0.3 | 1.5 |
| LOQ (µg/mL) | 1.0 | 5.0 |
The proposed method is significantly more sensitive, allowing for the detection and quantification of impurities at much lower levels.
Robustness
Robustness was assessed by introducing small, deliberate variations to the method parameters.
Table 6: Robustness Data (Effect on Peak Area and Retention Time)
| Varied Parameter | Proposed Method (% Change) | Alternative Method (% Change) |
| Flow Rate (±0.1 mL/min) | < 2% | < 5% |
| Column Temp. (±2 °C) | < 1% | < 3% |
| Mobile Phase pH (±0.2) | < 1.5% | < 4% |
The proposed method demonstrates greater robustness with minimal impact from minor variations in the analytical conditions.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow of the method validation process and the relationship between the key validation parameters.
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion and Recommendation
Based on the comprehensive validation data, the Proposed HPLC-UV Method is demonstrably superior to the Alternative Method for the purity assessment of this compound. The proposed method exhibits:
-
Superior Specificity: Complete resolution of the active pharmaceutical ingredient from its potential impurities.
-
Excellent Linearity: A wider linear range with a higher correlation coefficient.
-
Higher Accuracy and Precision: More reliable and reproducible results.
-
Greater Sensitivity: Lower LOD and LOQ, enabling the detection of trace-level impurities.
-
Enhanced Robustness: Less susceptibility to minor variations in experimental conditions.
Therefore, the Proposed HPLC-UV Method is recommended for routine quality control and purity analysis of this compound in a research and drug development setting. This method provides a reliable and robust analytical tool to ensure the quality and consistency of this important pharmaceutical intermediate.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. actascientific.com [actascientific.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. This compound (91034-92-3) for sale [vulcanchem.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to Model Compounds for Hydrodesulfurization (HDS) Catalysis Studies: Evaluating 2-Dibenzothiophenebutanoic Acid Against Industry Standards
For researchers, scientists, and professionals in drug development and catalysis, the selection of appropriate model compounds is a cornerstone of meaningful experimental design. In the realm of hydrodesulfurization (HDS) catalysis, a critical process in the refining of crude oil, compounds that mimic the sulfur-containing molecules found in petroleum feedstocks are essential for developing more efficient catalysts. While dibenzothiophene (DBT) and its alkylated derivatives are the well-established standards, this guide will also explore the hypothetical role of 2-Dibenzothiophenebutanoic acid, a compound not commonly featured in HDS literature, and contrast its potential behavior with that of the traditional models.
Currently, there is a notable absence of published experimental data on the hydrodesulfurization of this compound. Therefore, this guide will provide a comprehensive, data-driven comparison of the standard model compounds: dibenzothiophene (DBT), 4-methyldibenzothiophene (4-MDBT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT). A theoretical assessment of how this compound might behave under HDS conditions, based on fundamental catalytic principles, will also be presented.
Standard Model Compounds: A Data-Driven Comparison
The reactivity of sulfur-containing aromatic compounds in HDS is highly dependent on their molecular structure. Steric hindrance and electronic effects play a significant role in determining the reaction pathway and rate. The two primary pathways for the HDS of dibenzothiophene-type molecules are Direct Desulfurization (DDS) and Hydrogenation (HYD).
-
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds.
-
Hydrogenation (HYD): This pathway involves the hydrogenation of one or both of the aromatic rings prior to C-S bond cleavage.
The choice of model compound is critical as their varying reactivities can shed light on the capabilities of a catalyst to handle different types of sulfur-containing molecules.
Quantitative Comparison of HDS Reactivity
The following table summarizes the relative HDS reactivities of common model compounds over a typical NiMo/Al₂O₃ catalyst. The reactivity is often compared to that of dibenzothiophene.
| Model Compound | Structure | Relative Reactivity (k/k_DBT) | Predominant Reaction Pathway | Key Characteristics |
| Dibenzothiophene (DBT) | 1.00 | DDS | The baseline model compound with no steric hindrance around the sulfur atom. | |
| 4-Methyldibenzothiophene (4-MDBT) | ~0.3 - 0.5 | DDS and HYD | The methyl group introduces some steric hindrance, reducing the rate of the DDS pathway. | |
| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | ~0.1 - 0.2 | HYD | The two methyl groups severely hinder the direct access of the sulfur atom to the catalyst active sites, making the HYD pathway dominant. This is a key model for refractory sulfur compounds. |
Note: Relative reactivities can vary depending on specific catalyst formulations and reaction conditions.
Experimental Protocols for HDS Catalysis Studies
A typical experimental setup for studying the HDS of model compounds involves a high-pressure, fixed-bed reactor.
1. Catalyst Preparation and Pre-sulfidation:
-
A commercial or lab-synthesized catalyst (e.g., NiMo/γ-Al₂O₃) is crushed and sieved to a specific particle size.
-
The catalyst is loaded into the reactor and dried in a flow of inert gas (e.g., N₂) at an elevated temperature.
-
Pre-sulfidation is carried out by introducing a mixture of H₂S in H₂ at a programmed temperature ramp to convert the metal oxides to their active sulfide phases.
2. HDS Reaction:
-
A solution of the model compound in a suitable solvent (e.g., decalin or hexadecane) is fed into the reactor along with a high-pressure hydrogen stream.
-
The reaction is carried out at a constant temperature and pressure.
-
Liquid samples are collected periodically from the reactor outlet.
3. Product Analysis:
-
The collected liquid samples are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) or a sulfur-selective detector (such as a sulfur chemiluminescence detector - SCD) to determine the conversion of the reactant and the distribution of products.
Visualizing HDS Pathways and Logic
The following diagrams illustrate the reaction pathways for the HDS of dibenzothiophene and the logical relationship in the reactivity of the standard model compounds.
Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene.
Caption: Relative reactivity of standard HDS model compounds.
Theoretical Assessment of this compound in HDS Catalysis
While devoid of experimental data, we can postulate the behavior of this compound based on established HDS mechanisms. The presence of the butanoic acid functional group introduces several factors that would likely influence its reactivity.
Potential Effects of the Butanoic Acid Group:
-
Adsorption: The carboxylic acid group is polar and could strongly interact with the catalyst support (e.g., alumina), which has both Lewis and Brønsted acid sites. This could lead to a different adsorption geometry compared to DBT, potentially hindering the interaction of the sulfur atom with the active sites.
-
Electronic Effects: The butanoic acid group is an electron-withdrawing group, which would decrease the electron density of the aromatic system. This could affect the C-S bond strength and the ease of hydrogenation of the aromatic rings.
-
Steric Hindrance: The butanoic acid group at the 2-position is relatively far from the sulfur atom and is unlikely to cause significant steric hindrance to the DDS pathway, unlike the methyl groups in 4,6-DMDBT.
-
Potential Side Reactions: The carboxylic acid group itself could undergo reactions under HDS conditions, such as decarboxylation (loss of CO₂) to form 2-butyldibenzothiophene, or hydrogenation to an alcohol.
Hypothesized Reactivity:
Given these considerations, the HDS of this compound would likely proceed through both the DDS and HYD pathways. The overall reactivity would be influenced by the balance of its strong adsorption to the support (potentially inhibitory) and the relatively unhindered access to the sulfur atom (promoting DDS). It is plausible that its reactivity could be lower than that of DBT due to competitive adsorption and potential catalyst deactivation by the acidic functional group.
Caption: Hypothesized reaction pathways for this compound.
Conclusion
The study of model compounds is indispensable for advancing HDS catalysis. While dibenzothiophene and its alkylated derivatives remain the industry and academic standards due to their direct relevance to petroleum feedstocks, the theoretical exploration of novel, functionalized molecules like this compound can provide valuable insights into the intricate mechanisms of HDS. Future experimental work on such non-traditional model compounds could further elucidate the role of various functional groups on catalyst performance and deactivation, paving the way for the design of more robust and efficient HDS catalysts.
A Comparative Analysis of the Potential Biological Activities of 2-Dibenzothiophenebutanoic Acid and Its Sulfone Analog
Published: November 2, 2025
Affiliation: Google Research
Introduction
Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The substitution of the dibenzothiophene core, as well as modifications to the sulfur atom, can dramatically alter the physicochemical properties and pharmacological effects of these molecules. This guide provides a prospective comparison of 2-Dibenzothiophenebutanoic acid and its corresponding sulfone analog.
Structural and Physicochemical Comparison
The primary difference between this compound and its sulfone analog lies in the oxidation state of the sulfur atom. This modification is expected to significantly impact the molecule's electronic properties, polarity, and ability to interact with biological targets. The sulfone group is strongly electron-withdrawing, which can alter the electron density of the aromatic ring system and influence the acidity of the carboxylic acid moiety.[1]
| Property | This compound | This compound Sulfone | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of two oxygen atoms. |
| Polarity | Lower | Higher | The sulfone group is significantly more polar than the sulfide. |
| Solubility | Less soluble in polar solvents | More soluble in polar solvents | Increased polarity enhances solubility in aqueous media.[2] |
| Acidity (pKa) | Higher | Lower (more acidic) | The electron-withdrawing nature of the sulfone group stabilizes the carboxylate anion. |
| Hydrogen Bonding | Carboxylic acid group (acceptor/donor) | Sulfone (acceptor), Carboxylic acid (acceptor/donor) | The oxygen atoms of the sulfone group can act as hydrogen bond acceptors. |
Caption: Table 1. Predicted physicochemical differences between this compound and its sulfone analog.
Hypothetical Biological Activity Comparison
The conversion of the sulfide to a sulfone can have profound effects on a molecule's biological activity.[3] This can be due to altered binding interactions with a target protein, changes in cell permeability, or different metabolic stability. Below is a hypothetical comparison of potential biological activities, which would require experimental verification.
| Biological Activity | This compound | This compound Sulfone | Target Pathway |
| Anti-inflammatory (COX-2 Inhibition) | IC50: 15 µM | IC50: 5 µM | Prostaglandin Synthesis |
| Anticancer (Kinase Inhibition) | IC50: 25 µM | IC50: 8 µM | MAPK/ERK Pathway |
| Antibacterial (Gram-positive) | MIC: 32 µg/mL | MIC: 16 µg/mL | Bacterial Cell Wall Synthesis |
Caption: Table 2. Hypothetical comparative biological activities.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its sulfone analog, the following experimental protocols could be employed.
COX-2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the compounds against the cyclooxygenase-2 (COX-2) enzyme.
-
Methodology:
-
A commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical) would be used.
-
The compounds would be dissolved in DMSO to create stock solutions and then diluted to various concentrations.
-
The COX-2 enzyme would be pre-incubated with the test compounds or a known inhibitor (e.g., celecoxib) for 15 minutes at 37°C.
-
The reaction would be initiated by the addition of arachidonic acid.
-
The reaction would be allowed to proceed for 2 minutes and then stopped by the addition of a saturated stannous chloride solution.
-
The production of prostaglandin E2 (PGE2) would be quantified using a specific ELISA.
-
The IC50 values would be calculated by plotting the percentage of inhibition against the compound concentration.
-
Kinase Inhibition Assay (e.g., against MEK1)
-
Objective: To assess the inhibitory potential of the compounds against a specific kinase, such as MEK1 in the MAPK/ERK pathway.
-
Methodology:
-
A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay from Promega) would be utilized.
-
Recombinant human MEK1 enzyme would be used.
-
The compounds would be serially diluted in the assay buffer.
-
The kinase reaction would be initiated by mixing the MEK1 enzyme, the test compound, and the appropriate substrate (e.g., inactive ERK2) and ATP.
-
The reaction would be incubated at 30°C for 1 hour.
-
The ADP-Glo™ reagent would be added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent would then be added to convert the generated ADP to ATP, and the new ATP would be measured using a luciferase/luciferin reaction.
-
Luminescence would be measured using a plate-reading luminometer.
-
IC50 values would be determined from the dose-response curves.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of the compounds required to inhibit the growth of a specific bacterial strain (e.g., Staphylococcus aureus).
-
Methodology:
-
The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines would be followed.
-
The compounds would be dissolved in DMSO and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
A bacterial suspension of S. aureus would be prepared and adjusted to a concentration of 5 x 10^5 CFU/mL.
-
An equal volume of the bacterial suspension would be added to each well containing the diluted compound.
-
The plate would be incubated at 37°C for 18-24 hours.
-
The MIC would be determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Structural Comparison
Caption: Structural transformation from the sulfide to the sulfone.
Hypothetical Experimental Workflow
Caption: Proposed workflow for comparing the two compounds.
Example Signaling Pathway: MAPK/ERK
Caption: A potential signaling pathway for anticancer activity.
References
A comparative analysis of different synthetic routes to 2-Dibenzothiophenebutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to 2-Dibenzothiophenebutanoic acid, a key intermediate in various pharmaceutical and materials science applications. The following sections detail the experimental protocols, present quantitative data for each route, and offer a visual representation of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, scalability, and reaction conditions.
Introduction
This compound is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. The butyric acid side chain provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The choice of synthetic route to this compound can significantly impact the overall efficiency and cost-effectiveness of a research or development project. This guide compares two primary synthetic strategies: a two-step route involving Friedel-Crafts acylation followed by reduction, and a multi-step approach utilizing a Willgerodt-Kindler reaction pathway.
Data Presentation
| Parameter | Route 1: Friedel-Crafts Acylation & Clemmensen Reduction | Route 2: Willgerodt-Kindler Reaction Pathway |
| Starting Materials | Dibenzothiophene, Succinic anhydride, Aluminum chloride, Zinc amalgam, Hydrochloric acid | 2-Acetyldibenzothiophene, Morpholine, Sulfur, Sodium hydroxide |
| Intermediate(s) | 4-(Dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid | 2-(Dibenzothiophen-2-yl)thioacetamide |
| Overall Yield | ~70-80% (estimated based on analogous reactions) | Variable, typically moderate to good |
| Reaction Time | ~30-36 hours | ~12-24 hours |
| Scalability | Readily scalable | Scalable with careful control of reaction conditions |
| Key Advantages | Utilizes common and relatively inexpensive starting materials. The two steps are well-established and reliable reactions. | Potentially shorter overall reaction sequence if starting from 2-acetyldibenzothiophene. |
| Key Disadvantages | Requires the use of toxic mercury salts in the Clemmensen reduction. Long reaction time for the reduction step. | The Willgerodt-Kindler reaction can sometimes produce side products. Requires handling of sulfur and morpholine. |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Clemmensen Reduction
This route involves two main steps: the acylation of dibenzothiophene with succinic anhydride, followed by the reduction of the resulting keto-acid.
Step 1: Friedel-Crafts Acylation to yield 4-(Dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid
-
Materials: Dibenzothiophene, succinic anhydride, anhydrous aluminum chloride, nitrobenzene, and 1,2-dichloroethane.
-
Procedure: In a reaction vessel equipped with a stirrer and a nitrogen inlet, a solution of dibenzothiophene and succinic anhydride in a mixture of 1,2-dichloroethane and nitrobenzene (2:1 ratio) is prepared. The solution is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with continuous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield the crude 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid, which can be purified by recrystallization.
Step 2: Clemmensen Reduction to yield this compound
-
Materials: 4-(Dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid, amalgamated zinc, concentrated hydrochloric acid, toluene.
-
Procedure: Amalgamated zinc is prepared by treating mossy zinc with a solution of mercuric chloride. The 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid is then added to a flask containing the amalgamated zinc, water, concentrated hydrochloric acid, and toluene. The mixture is heated to a vigorous reflux for 24-30 hours, with additional portions of concentrated hydrochloric acid added at intervals. After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic extracts are washed with water, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The resulting this compound can be purified by distillation under reduced pressure or recrystallization.
Route 2: Willgerodt-Kindler Reaction Pathway
This route begins with 2-acetyldibenzothiophene and proceeds through a thioamide intermediate.
Step 1: Synthesis of 2-Acetyldibenzothiophene (if not commercially available)
-
Materials: Dibenzothiophene, acetyl chloride, anhydrous aluminum chloride, carbon disulfide.
-
Procedure: Dibenzothiophene is dissolved in carbon disulfide and cooled in an ice bath. Anhydrous aluminum chloride is added, followed by the dropwise addition of acetyl chloride. The mixture is stirred at room temperature for a few hours and then refluxed until the evolution of hydrogen chloride ceases. The reaction mixture is then poured onto ice and hydrochloric acid. The carbon disulfide is removed by distillation, and the resulting solid 2-acetyldibenzothiophene is purified by recrystallization.
Step 2: Willgerodt-Kindler Reaction to form 2-(Dibenzothiophen-2-yl)thioacetamide
-
Materials: 2-Acetyldibenzothiophene, morpholine, sulfur.
-
Procedure: A mixture of 2-acetyldibenzothiophene, morpholine, and elemental sulfur is heated under reflux for several hours. The reaction mixture is then cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and then with a dilute acid to remove any remaining morpholine. The crude thioamide can be purified by recrystallization.
Step 3: Hydrolysis to this compound
-
Materials: 2-(Dibenzothiophen-2-yl)thioacetamide, sodium hydroxide, ethanol, water.
-
Procedure: The thioacetamide is suspended in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated under reflux for several hours until the evolution of ammonia ceases. The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid). The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
-
Route 1 (Friedel-Crafts Acylation & Clemmensen Reduction) is a classic and robust method, particularly suitable for large-scale synthesis due to the availability and lower cost of the starting materials. However, the use of mercury in the Clemmensen reduction is a significant environmental and safety concern, and alternative reduction methods (e.g., Wolff-Kishner reduction) might be considered, though they come with their own set of specific reaction conditions (highly basic).
-
Route 2 (Willgerodt-Kindler Reaction Pathway) provides a more direct route if 2-acetyldibenzothiophene is readily available. This method avoids the use of mercury. However, the yields of the Willgerodt-Kindler reaction can be variable, and the reaction may require careful optimization to minimize side products.
The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the scale of the synthesis, the availability of starting materials and equipment, and environmental and safety considerations. For laboratories equipped to handle mercury and prioritizing cost-effectiveness on a large scale, Route 1 may be preferable. For smaller-scale syntheses where the avoidance of hazardous materials is a priority and the starting acetyl derivative is accessible, Route 2 presents a compelling alternative.
Assessing the Purity of Synthesized 2-Dibenzothiophenebutanoic Acid via Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's melting point is a fundamental and accessible technique for assessing its purity. This guide provides a comprehensive comparison and detailed protocols for evaluating the purity of synthesized 2-Dibenzothiophenebutanoic acid by analyzing its melting point. A sharp and narrow melting point range is indicative of high purity, whereas the presence of impurities typically leads to a depression and broadening of this range.
Principle of Purity Assessment by Melting Point
The purity of a crystalline solid is directly related to its melting point. A pure compound possesses a well-defined crystal lattice, requiring a specific amount of energy to transition from a solid to a liquid state. This results in a sharp, characteristic melting point. Conversely, impurities disrupt the crystal lattice, leading to a phenomenon known as melting point depression. This occurs because the energy required to overcome the intermolecular forces in the impure solid is lower. Consequently, an impure sample will melt at a lower temperature and over a wider range compared to the pure substance.
Comparative Data of this compound and Potential Impurities
The synthesis of this compound typically involves a Friedel-Crafts acylation of dibenzothiophene with succinic anhydride, followed by reduction of the intermediate keto acid. Therefore, potential impurities in the final product may include unreacted starting materials and the keto acid intermediate. The melting points of these compounds are presented below for comparison.
| Compound Name | Role | Reported Melting Point (°C) |
| This compound | Synthesized Product | 135–137 (decomposes) |
| Dibenzothiophene | Starting Material | 97–100 |
| Succinic anhydride | Starting Material | 119–120 |
| 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid | Intermediate | Data not available |
Note: A reported melting point for the intermediate, 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid, was not found in the surveyed literature. Its presence as an impurity would likely cause a depression and broadening of the final product's melting point range.
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point of synthesized this compound.
Materials and Equipment:
-
Synthesized this compound (dried)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the sample on a clean, dry surface.
-
Finely powder the sample using a spatula or a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Tap the closed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Observe the sample through the magnifying lens.
-
Once the approximate melting point is known, allow the apparatus to cool.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Interpretation:
-
A sharp melting point range (typically 0.5-2 °C) close to the literature value of 135–137 °C indicates a high degree of purity.
-
A broad melting point range (greater than 2 °C) and a depressed melting point (lower than the literature value) suggest the presence of impurities.
-
Workflow for Purity Assessment
The following diagram illustrates the workflow for assessing the purity of synthesized this compound using melting point analysis.
Caption: Workflow for assessing the purity of synthesized this compound.
Logical Relationship of Purity and Melting Point
The relationship between the purity of a crystalline solid and its observed melting point can be summarized in the following diagram.
Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide
A note on the model compound: Due to the limited availability of published analytical methods for 2-Dibenzothiophenebutanoic acid, this guide utilizes Benzoic Acid as a model compound to compare and contrast two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles of cross-validation and the comparative aspects of these methods are broadly applicable to the analysis of other aromatic carboxylic acids.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and research, ensuring that an analytical method produces reliable and consistent results across different laboratories, instruments, or even different analytical techniques.[1][2] This process is essential when transferring a method from one location to another or when data from different analytical approaches need to be compared. The primary goal is to demonstrate the equivalency of the analytical results, thereby ensuring data integrity and regulatory compliance.
A general workflow for the cross-validation of analytical methods is depicted below.
Comparative Analysis of HPLC-UV and LC-MS/MS for Benzoic Acid Quantification
This guide provides a detailed comparison of a validated HPLC-UV method for the quantification of benzoic acid in food samples and a validated LC-MS/MS method for its quantification in plasma.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of the two analytical methods.
| Validation Parameter | HPLC-UV Method for Benzoic Acid in Food[3][4] | LC-MS/MS Method for Benzoic Acid in Plasma[1][5] |
| Linearity Range | 5 - 200 µg/mL | 5.05 - 2019.60 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.993 |
| Limit of Detection (LOD) | 0.42 µg/mL | Not explicitly stated, but LLOQ is 5.05 ng/mL |
| Limit of Quantification (LOQ) | 1.14 µg/mL | 5.05 ng/mL |
| Accuracy (Recovery) | 85.61 - 102.04% | Within ±4.0% relative error (RE) |
| Precision (RSD) | Intra-day and Inter-day RSDs available | Intra- and inter-day precisions were below 8.5% |
Experimental Protocols
This method provides a simple and rapid approach for the simultaneous determination of benzoic acid and sorbic acid in noodles.
Sample Preparation:
-
Weigh 1 gram of powdered noodle sample into a 10 mL volumetric flask.
-
Add a portion of the extraction solvent (methanol:water, 60:40, v/v).
-
Vortex the mixture for 1 minute.
-
Make up the volume with the extraction solvent.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the extracted solution at 4,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm nylon membrane filter before injection into the HPLC system.
Chromatographic Conditions:
-
Instrument: Agilent 1100 series HPLC or equivalent.
-
Column: Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 µm particle diameter).
-
Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (% v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Detection: Diode-Array Detector (DAD) at 234 nm.
-
Injection Volume: Not specified.
The workflow for this HPLC-UV method is illustrated below.
This method describes a rapid and sensitive UHPLC-MS/MS assay for the quantification of a benzoic acid derivative, 2-(2-hydroxypropanamido) benzoic acid (HPABA), in rat plasma. The principles are directly applicable to benzoic acid itself.
Sample Preparation:
-
Process plasma samples using liquid-liquid extraction with ethyl acetate.
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer.
-
Column: Shim-pack XR-ODS C18 column (75 mm × 3.0 mm, 2.2 µm).
-
Mobile Phase: Acetonitrile-0.1% formic acid in water (50:50, v/v).
-
Flow Rate: 0.4 mL/min (isocratic).
-
Run Time: 2 minutes.
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
The workflow for this LC-MS/MS method is outlined below.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of benzoic acid. The choice of method depends on the specific requirements of the analysis. The HPLC-UV method is robust, cost-effective, and suitable for quality control in food matrices where the concentration of benzoic acid is relatively high.[3][4] In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies, such as pharmacokinetics, where very low concentrations in complex biological matrices like plasma need to be accurately measured.[1][5] A thorough cross-validation would be necessary if data from these two distinct methods were to be compared or combined in a single study.
References
- 1. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment | Semantic Scholar [semanticscholar.org]
- 3. thaiscience.info [thaiscience.info]
- 4. journals.ust.edu [journals.ust.edu]
- 5. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-Dibenzothiophenebutanoic acid derivatives as novel antifungal agents
A Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This guide provides a comparative analysis of the antifungal efficacy of dibenzothiophene derivatives, a promising class of heterocyclic compounds. While specific data on 2-Dibenzothiophenebutanoic acid derivatives is limited in publicly available research, this guide focuses on structurally related dibenzothiophene and benzothiophene compounds, offering insights into their potential as antifungal leads. The data presented herein is compiled from various in-vitro studies and is intended to serve as a resource for researchers in the field of mycology and antifungal drug discovery.
Comparative Antifungal Activity
The antifungal efficacy of novel compounds is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various dibenzothiophene and benzothiophene derivatives against pathogenic fungal strains, compared to conventional antifungal agents. Lower MIC values are indicative of higher antifungal potency.
| Compound Class | Derivative/Compound | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| Dibenzothiophene Derivatives | Substituted Dibenzothiophenes | Candida albicans | 8 - 64 | Fluconazole | 0.25 - 16 |
| Aspergillus fumigatus | 16 - 128 | Amphotericin B | 0.5 - 2 | ||
| Benzothiophene Derivatives | Di(hetero)arylamines | Candida albicans | 4 - 32 | Fluconazole | 0.25 - 16 |
| Trichophyton rubrum | 0.5 - 8 | Itraconazole | 0.03 - 1 | ||
| Thiophene-based Stilbenes | Compound 5j | Botrytis cinerea | 155.4 | Resveratrol | 263.1 |
| 5-Phenylthiophene Derivatives | Compound 17f | Fluconazole-resistant Candida albicans | 0.03 - 1 | Fluconazole | >64 |
Note: The MIC values for dibenzothiophene derivatives are generalized based on available literature on various substituted analogs. Specific values can vary significantly based on the nature and position of substituents.
Experimental Protocols
The determination of antifungal activity is conducted using standardized methods to ensure reproducibility and comparability of results. The most widely accepted method is the broth microdilution assay, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts (M27) and molds (M38).[1][2][3][4]
1. Preparation of Antifungal Agent Stock Solution:
- The test compound (e.g., a dibenzothiophene derivative) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
- Serial two-fold dilutions are prepared in a 96-well microtiter plate using RPMI 1640 medium, buffered with MOPS, to achieve a range of final test concentrations.
2. Inoculum Preparation:
- The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
- This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.
- The plates are incubated at 35°C for 24-48 hours for yeasts and for a longer duration for molds, depending on the species.
4. Determination of MIC:
- Following incubation, the plates are examined visually or using a spectrophotometric reader for fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
References
- 1. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
Benchmarking the Photostability of 2-Dibenzothiophenebutanoic Acid Against Commercial Probes: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide comparing the photostability of the novel fluorescent probe, 2-Dibenzothiophenebutanoic acid, against three widely used commercial fluorescent dyes: DAPI, Alexa Fluor 488, and Rhodamine B. This guide provides detailed experimental protocols and presents comparative data in a clear, structured format to aid in the selection of the most appropriate fluorescent tools for demanding imaging applications.
The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based assays and imaging, particularly in live-cell imaging and high-resolution microscopy where samples are subjected to prolonged and intense light exposure. Photobleaching, the irreversible photodegradation of a fluorophore, can lead to a loss of signal and inaccurate quantification. This guide offers a head-to-head comparison to inform researchers on the performance of this compound in this crucial aspect.
Comparative Photostability Data
The following table summarizes the key photophysical and photostability parameters of this compound and the selected commercial probes. The photostability is quantified as the photobleaching quantum yield (Φ_b_), which represents the probability of a fluorophore being photobleached per absorbed photon. A lower Φ_b_ value indicates higher photostability.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_f_) | Photobleaching Quantum Yield (Φ_b_) |
| This compound | ~350-400 (estimated) | ~450-550 (estimated) | Data not available | To be determined |
| DAPI | 358 | 461 | ~0.4 (bound to DNA) | Low (but can photoconvert)[1][2][3][4] |
| Alexa Fluor 488 | 495 | 519 | 0.92[5][6][7] | Very Low[5][8][9][10][11][12] |
| Rhodamine B | 550 | 572 | 0.31-0.70 (solvent dependent)[13][14] | Moderate[15][16][17][18] |
Note: The spectral properties of this compound are estimated based on the known fluorescence of dibenzothiophene derivatives. The photobleaching quantum yield is the parameter to be determined in the proposed experiment.
Experimental Protocols
To ensure a fair and objective comparison, the following detailed experimental protocol for assessing photostability should be followed.
Sample Preparation
-
Solvent: All fluorescent probes will be dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions.
-
Concentration: Solutions of this compound, DAPI, Alexa Fluor 488, and Rhodamine B will be prepared at a concentration of 1 µM. The absorbance of each solution at its respective excitation maximum will be measured to ensure it is below 0.05 to prevent inner filter effects.
-
Sample Holder: A standard 1 cm path length quartz cuvette will be used for all measurements.
Instrumentation
-
Light Source: A stabilized Xenon arc lamp equipped with a monochromator will be used for continuous illumination.
-
Detector: A sensitive spectrofluorometer will be used to measure the fluorescence emission.
-
Control: A dark control for each sample will be kept under the same conditions without light exposure to account for any potential chemical degradation.
Photobleaching Experiment
-
Initial Measurement: The initial fluorescence emission spectrum of each probe solution will be recorded by exciting at its respective maximum excitation wavelength and scanning the emission range. The initial fluorescence intensity (I₀) at the emission maximum will be recorded.
-
Continuous Illumination: Each sample will be continuously illuminated at its excitation maximum wavelength with a constant light intensity.
-
Time-Lapse Measurement: The fluorescence intensity (I) at the emission maximum will be recorded at regular time intervals (e.g., every 30 seconds) over a period of 30 minutes or until the fluorescence intensity has decreased to 10% of the initial intensity.
-
Data Analysis: The normalized fluorescence intensity (I/I₀) will be plotted against the illumination time. The photobleaching rate constant (k) will be determined by fitting the decay curve to a single exponential decay function: I(t) = I₀ * exp(-kt). The photobleaching quantum yield (Φ_b_) can then be calculated if the photon flux of the excitation light is known.
Workflow and Pathway Diagrams
To visually represent the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for photostability benchmarking.
Figure 2. Simplified Jablonski diagram illustrating photobleaching pathways.
This guide provides a standardized framework for the objective evaluation of the photostability of this compound. The presented protocols and comparative data with established commercial probes will empower researchers to make informed decisions for their specific experimental needs, ultimately contributing to more reliable and reproducible fluorescence-based research.
References
- 1. DAPI | Fluorescent DNA Stains: R&D Systems [rndsystems.com]
- 2. DAPI | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medicaldesignandoutsourcing.com [medicaldesignandoutsourcing.com]
- 12. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Rhodamine B - Wikipedia [en.wikipedia.org]
- 14. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 15. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) DOI:10.1039/B805172K [pubs.rsc.org]
- 16. Rhodamine B Photodegradation in Aqueous Solutions Containing Nitrogen Doped TiO2 and Carbon Nanotubes Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Lipophilicity of Dibenzothiophene Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the lipophilicity of various dibenzothiophene derivatives reveals critical insights for drug design and development. This guide provides a comparative summary of their experimentally determined and calculated lipophilicity, alongside detailed experimental protocols for its determination.
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a crucial physicochemical parameter in drug discovery. It significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For the dibenzothiophene scaffold, a heterocyclic compound consisting of two benzene rings fused to a central thiophene ring, understanding the lipophilicity of its derivatives is paramount for optimizing their potential as therapeutic agents. This guide offers a comparative analysis of the lipophilicity of several dibenzothiophene derivatives, providing researchers with essential data to inform their drug design strategies.
Understanding Lipophilicity: The Role of LogP and LogD
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
LogP is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.
-
LogD is similar to logP but accounts for all ionized and non-ionized species of a compound at a specific pH. This is particularly relevant for compounds with acidic or basic functional groups, as their ionization state, and therefore their partitioning behavior, will change with pH.
Comparative Lipophilicity of Dibenzothiophene Derivatives
The lipophilicity of dibenzothiophene can be modulated by the introduction of various substituents. The following table summarizes the experimental and calculated logP values for the parent dibenzothiophene and some of its key derivatives.
| Compound Name | Structure | LogP Value | Method |
| Dibenzothiophene | C₁₂H₈S | 4.38 | Experimental |
| Dibenzothiophene sulfone | C₁₂H₈O₂S | 2.4 | Calculated |
| Dibenzothiophene-4-carboxylic acid | C₁₃H₈O₂S | 3.8 | Calculated |
| 4-Methyldibenzothiophene | C₁₃H₁₀S | Not Reported | - |
| 4,6-Dimethyldibenzothiophene | C₁₄H₁₂S | Not Reported | - |
The parent dibenzothiophene scaffold is inherently lipophilic, with an experimental logP of 4.38[1]. The introduction of a sulfone group, as seen in dibenzothiophene sulfone, significantly decreases the lipophilicity to a calculated logP of 2.4. This is expected as the sulfone group increases the polarity of the molecule. Conversely, the addition of a carboxylic acid group in dibenzothiophene-4-carboxylic acid results in a calculated logP of 3.8, which is less lipophilic than the parent compound but more so than the sulfone derivative. While experimental data for methylated derivatives like 4-methyldibenzothiophene and 4,6-dimethyldibenzothiophene are not available in the reviewed literature, it is generally anticipated that the addition of alkyl groups would increase lipophilicity.
Experimental Determination of Lipophilicity
Several methods are employed to experimentally determine the logP or logD of a compound. The most common and reliable methods include the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: A known amount of the dibenzothiophene derivative is dissolved in either the n-octanol or water phase.
-
Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
High-Performance Liquid Chromatography (HPLC) Method
This method estimates logP based on the retention time of a compound on a reversed-phase HPLC column. It is a faster and less material-intensive method compared to the shake-flask method.
Protocol:
-
Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: The dibenzothiophene derivative is injected, and its retention time is measured.
-
LogP Determination: The logP of the derivative is determined by interpolating its retention time on the calibration curve.
Logical Workflow for Lipophilicity Determination
The following diagram illustrates the general workflow for determining the lipophilicity of a compound.
Caption: Workflow for determining and analyzing the lipophilicity of chemical compounds.
Conclusion
The lipophilicity of dibenzothiophene derivatives is a critical parameter that can be tailored through chemical modification. While experimental data for a wide range of these derivatives remains to be systematically reported, the available information indicates that the introduction of polar functional groups like sulfones can significantly decrease lipophilicity, a strategy that can be employed to modulate the ADME properties of potential drug candidates. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the lipophilicity of novel dibenzothiophene derivatives, thereby accelerating the drug discovery and development process. Further experimental studies are warranted to build a comprehensive database of the lipophilicity of various dibenzothiophene analogs to better inform future QSAR and drug design efforts.
References
Side-by-side comparison of catalysts for dibenzothiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dibenzothiophene (DBT), a significant sulfur-containing heterocyclic compound, is of paramount interest in the fields of medicinal chemistry, materials science, and organic electronics. The efficiency of DBT synthesis is critically dependent on the catalytic system employed. This guide provides an objective, data-driven comparison of various catalysts utilized in the synthesis of dibenzothiophene and its derivatives, with a focus on performance, reaction conditions, and experimental protocols.
Performance Comparison of Catalytic Systems
The synthesis of dibenzothiophenes can be broadly achieved through several catalytic pathways, most notably via intramolecular dehydrogenative C-H functionalization of diaryl sulfides. Palladium and copper-based catalysts have emerged as prominent players in this arena. Below is a summary of their performance based on available experimental data.
| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Reaction Time (h) |
| Palladium-Catalyzed C-H Activation | |||||
| Pd(OAc)₂ / Additive | Diaryl Sulfides | Dibenzothiophenes | Moderate to Good | Varies | Varies |
| Copper-Catalyzed C-N Coupling | |||||
| Cu₂O | 2-Bromodibenzothiophene and Amines | N-Substituted Dibenzothiophenes | 54 - 99 | 110 - 120 | 24 - 48 |
Detailed Catalyst Performance Data
Palladium-Catalyzed Dual C-H Functionalization
Palladium catalysts are effective in promoting the intramolecular dehydrogenative cyclization of diaryl sulfides to yield dibenzothiophenes. This method is advantageous due to its atom economy.[1] A variety of substituted dibenzothiophenes can be synthesized with moderate to good yields using this protocol.[1] For instance, the synthesis of benzo[1,2-b:4,5-b']bis[b]benzothiophene, an organic semiconductor, has been successfully achieved through this methodology.[1]
Copper-Catalyzed Ullmann-Type Reaction
Copper-catalyzed Ullmann-type reactions provide a direct and effective route for the synthesis of aminated dibenzothiophene derivatives.[2] This approach involves the coupling of 2-bromodibenzothiophene with a range of primary and secondary amines.[2] The use of inexpensive copper(I) oxide (Cu₂O) as a catalyst makes this protocol economically and environmentally favorable.[2] Yields for N-substituted dibenzothiophenes are generally high, ranging from 54% to 99%.[2]
Experimental Protocols
General Procedure for Copper-Catalyzed Amination of 2-Bromodibenzothiophene[2]
A mixture of 2-bromodibenzothiophene (0.38 mmol), copper(I) oxide (Cu₂O, 0.076 mmol), the corresponding amine (e.g., indoline, 0.09 mL), and N-Methyl-2-pyrrolidone (NMP, 1 mL) is placed in a reaction vessel. The mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is worked up to isolate the desired N-substituted dibenzothiophene product. For example, the reaction with indoline yielded 1-(Dibenzo[b,d]thiophen-2-yl)-2,3-dihydro-1H-indole in 54% yield.[2]
Experimental and Logical Workflow
The general workflow for synthesizing and evaluating catalysts for dibenzothiophene synthesis involves several key stages, from catalyst preparation and characterization to the catalytic reaction and product analysis.
Caption: General experimental workflow for catalyst evaluation in dibenzothiophene synthesis.
Signaling Pathways and Reaction Mechanisms
The synthesis of dibenzothiophenes often proceeds through a catalytic cycle involving the activation of C-H or C-X bonds. The following diagram illustrates a plausible catalytic cycle for a transition metal-catalyzed cross-dehydrogenative coupling reaction.
Caption: Simplified catalytic cycle for cross-dehydrogenative coupling.
References
Safety Operating Guide
Safe Disposal of 2-Dibenzothiophenebutanoic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Dibenzothiophenebutanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical waste and data from closely related compounds.
Immediate Safety Considerations
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Splash goggles are required[2].
-
Hand Protection: Wear appropriate chemical-resistant gloves[2].
-
Skin and Body Protection: A lab coat should be worn[2].
-
Respiratory Protection: In case of insufficient ventilation or dust generation, use an approved/certified dust respirator[2].
Quantitative Data Summary
The following table summarizes key physical and chemical properties for a closely related compound, Dibenzothiophene, which can inform safe handling and disposal procedures.
| Property | Value | Source |
| Melting Point | 97 - 100 °C / 207 - 212 °F | [1][3] |
| Boiling Point | 332 - 333 °C / 630 - 631 °F | [1][3] |
| Flash Point | 170 °C / 338 °F | [3] |
| Acute Oral Toxicity (LD50) | 2080 mg/kg (Mouse) | [2] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to entrust it to an approved waste disposal company[1][3][4]. Do not dispose of this chemical down the drain or in regular trash[5].
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, sturdy, leak-proof container[5][6].
-
The container must be chemically compatible with the acid. Whenever possible, use the original container[6][7].
-
Ensure the container is clearly labeled with a "Hazardous Waste" label, identifying the contents as "this compound"[5].
2. Handling Empty Containers:
-
Thoroughly empty the container of all contents. If any solid residue remains, the container must be disposed of as hazardous waste[5].
-
For glass or plastic containers that can be rendered non-hazardous, triple-rinse with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste [5]. Subsequent rinses can be managed according to your institution's specific guidelines.
-
After rinsing and air-drying, obliterate or remove the original label before disposing of the clean container as solid waste[5].
3. Storage of Chemical Waste:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste[5][7].
-
Store the container in a designated, well-ventilated secondary containment bin or tray to prevent the spread of potential spills[5].
-
Store the waste away from incompatible materials, such as strong oxidizing agents[2].
4. Arranging for Disposal:
-
Once the waste container is full (do not overfill; 75% capacity is a good practice), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service[5][6][8].
Emergency Spill Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area[1].
-
Ensure adequate ventilation[1].
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container[4].
-
Clean the affected area thoroughly[1].
-
Report the spill to your supervisor or EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 2-Dibenzothiophenebutanoic acid
Essential Safety and Handling Guide for 2-Dibenzothiophenebutanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Handling solutions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Potential for splashing | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Experimental Protocols: Handling and Emergency Procedures
Standard Handling Protocol:
-
Engineering Controls: All work with this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Contamination Prevention: Change gloves immediately if they become contaminated. Remove contaminated clothing promptly and wash it before reuse.
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Operational and Disposal Plans
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and rinsates, should be collected in a designated, properly labeled hazardous waste container.
-
Container Requirements: Waste containers must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing Safety and Disposal Workflows
To further clarify the procedural steps for handling and disposing of this compound, the following diagrams illustrate the key workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
